molecular formula C11H12N2 B13236254 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Cat. No.: B13236254
M. Wt: 172.23 g/mol
InChI Key: HAGHWFPMFZQTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-methylphenyl)-1H-pyrazole is a chemical compound offered for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Pyrazole derivatives are extensively investigated for their potential in developing new therapeutic agents due to their broad and significant pharmacological profiles . Research into similar pyrazole-based structures has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The structure-activity relationships (SAR) of these analogs are a key area of study, as subtle changes in substitution patterns can greatly influence their biological potency and selectivity . This makes 1-Methyl-4-(3-methylphenyl)-1H-pyrazole a valuable building block for researchers in synthetic and medicinal chemistry, particularly for constructing novel molecules for high-throughput screening and lead optimization in drug discovery campaigns . Researchers can utilize this compound to explore new chemical space and develop potential candidates for addressing various diseases.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-methyl-4-(3-methylphenyl)pyrazole

InChI

InChI=1S/C11H12N2/c1-9-4-3-5-10(6-9)11-7-12-13(2)8-11/h3-8H,1-2H3

InChI Key

HAGHWFPMFZQTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN(N=C2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, pyrazole-containing heterocyclic compounds represent a cornerstone of medicinal chemistry. Their versatile biological activities have led to their incorporation into a multitude of therapeutic agents. This guide provides a comprehensive examination of the physicochemical properties of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole , a substituted pyrazole with potential applications in pharmaceutical research. For researchers and drug development professionals, a thorough understanding of these fundamental properties is critical for predicting a compound's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles.

This document offers a detailed overview of the structural features, predicted physicochemical parameters based on analogous compounds, and robust experimental protocols for their empirical determination. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, providing a solid foundation for further investigation of this promising molecule.

Molecular Structure and Chemical Identity

1-Methyl-4-(3-methylphenyl)-1H-pyrazole is an aromatic heterocyclic compound. Its structure features a central 1-methyl-1H-pyrazole ring substituted at the 4-position with a 3-methylphenyl (m-tolyl) group.

  • IUPAC Name: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

  • Molecular Formula: C₁₁H₁₂N₂

  • Molecular Weight: 172.23 g/mol

The structural arrangement, particularly the presence of the pyrazole core and the substituted phenyl ring, dictates its chemical reactivity and physical properties. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, influencing solubility and receptor interactions. The m-tolyl group contributes to the molecule's lipophilicity.

Caption: Chemical structure of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following table includes predicted values and data from the closely related analogue, 1-Methyl-4-phenyl-1H-pyrazole (CAS 10199-69-6).[1] The presence of an additional methyl group on the phenyl ring is expected to slightly increase the molecular weight, melting point, boiling point, and lipophilicity (logP).

PropertyPredicted/Analog-Based ValueExperimental Protocol
Molecular Weight 172.23 g/mol Mass Spectrometry
Physical State Expected to be a solid at room temperatureVisual Inspection
Melting Point Estimated > 120-122 °CCapillary Melting Point Method
Boiling Point > 300 °C (Predicted)Not typically determined for solids
Solubility Soluble in DMSO and Methanol; Insoluble in water.[2]HPLC-Based Solubility Assay
pKa Basic pKa estimated to be around 2-3Potentiometric Titration
LogP (Octanol/Water) > 1.9 (Predicted)Shake-Flask Method with HPLC

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

Melting Point Determination

The melting point is a crucial indicator of purity.[3][4]

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample thoroughly. prep2 Grind the sample to a fine powder. prep1->prep2 prep3 Pack into a capillary tube to a height of 2-3 mm. prep2->prep3 measure1 Place the capillary in the melting point apparatus. prep3->measure1 measure2 Heat rapidly to ~15-20°C below the expected melting point. measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute. measure2->measure3 measure4 Record the temperature at which the first liquid appears. measure3->measure4 measure5 Record the temperature at which the sample is completely liquid. measure4->measure5

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for the novel heterocyclic compound, 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new pyrazole-based scaffolds. Given the novelty of this specific molecule, this guide combines established chemical principles with predictive methodologies to offer a robust and scientifically grounded resource.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The structural versatility of the pyrazole nucleus allows for fine-tuning of its physicochemical and pharmacokinetic properties through the introduction of various substituents. This adaptability has led to the development of several successful drugs incorporating this moiety. The subject of this guide, 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, represents an intriguing yet underexplored variation of this important class of compounds. The introduction of a 3-methylphenyl (m-tolyl) group at the 4-position of the 1-methyl-pyrazole core is anticipated to modulate its biological activity and metabolic stability, making it a person of interest for novel drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole consists of a central five-membered pyrazole ring, with a methyl group attached to the nitrogen at position 1 (N1) and a 3-methylphenyl group bonded to the carbon at position 4 (C4).

Caption: Molecular structure of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

Based on its structure, the key physicochemical properties of this compound have been calculated and are presented in the table below. The molecular formula is C11H12N2, and the predicted molecular weight is a crucial parameter for its characterization and for stoichiometric calculations in synthetic and analytical procedures.

PropertyValueSource
Molecular Formula C11H12N2Calculated
Molecular Weight 172.23 g/mol Calculated
Exact Mass 172.100048 DaPredicted
logP (Octanol-Water Partition Coefficient) 2.8Predicted
Topological Polar Surface Area (TPSA) 17.8 ŲPredicted
Number of Hydrogen Bond Donors 0Calculated
Number of Hydrogen Bond Acceptors 2Calculated
Rotatable Bond Count 1Calculated

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Proposed Synthetic Pathway

A proposed two-step synthesis for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is outlined below. This pathway begins with the formylation of 3-methylacetophenone to yield the key intermediate, 2-(3-methylphenyl)malondialdehyde, followed by a cyclocondensation reaction with methylhydrazine.

Synthetic_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Cyclocondensation 3-methylacetophenone 3-methylacetophenone Vilsmeier_reagent POCl3, DMF 3-methylacetophenone->Vilsmeier_reagent 1. Reaction Intermediate 2-(3-methylphenyl)malondialdehyde Vilsmeier_reagent->Intermediate 2. Hydrolysis Methylhydrazine Methylhydrazine Intermediate->Methylhydrazine Reaction in Ethanol Final_Product 1-Methyl-4-(3-methylphenyl)-1H-pyrazole Methylhydrazine->Final_Product

Caption: Proposed synthetic workflow for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(3-methylphenyl)malondialdehyde (Intermediate)

  • To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl3, 1.2 equivalents).

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 3-methylacetophenone (1 equivalent) in DMF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • The crude 2-(3-methylphenyl)malondialdehyde can be extracted with an organic solvent like ethyl acetate.

  • The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification of the crude product by column chromatography on silica gel will yield the pure intermediate.

Step 2: Synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole (Final Product)

  • Dissolve 2-(3-methylphenyl)malondialdehyde (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then refluxed for 2-4 hours, with progress monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The final product, 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 1-Methyl-4-(3-methylphenyl)-1H-pyrazole would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following are predicted spectroscopic data based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8Singlet1HH5-pyrazole
~ 7.4 - 7.6Singlet1HH3-pyrazole
~ 7.1 - 7.4Multiplet4HAromatic protons (m-tolyl)
~ 3.9Singlet3HN-CH₃
~ 2.4Singlet3HAr-CH₃

Note: Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 140 - 145C3/C5-pyrazole
~ 138Quaternary aromatic C (C-CH₃)
~ 130 - 135Quaternary aromatic C (C-pyrazole)
~ 125 - 130Aromatic CH
~ 115 - 120C4-pyrazole
~ 39N-CH₃
~ 21Ar-CH₃

Note: Predicted in CDCl₃. Chemical shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

m/zInterpretation
172[M]⁺ (Molecular Ion)
157[M - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Potential Applications in Drug Discovery

The structural features of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole suggest several potential applications in drug discovery. The pyrazole core is a known pharmacophore that can interact with a variety of biological targets. The lipophilic 3-methylphenyl group may enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

Potential areas of investigation for this compound and its derivatives include:

  • Oncology: As inhibitors of kinases or other signaling pathways involved in cancer progression.[2]

  • Inflammation: As potential anti-inflammatory agents, possibly through the inhibition of enzymes like cyclooxygenase (COX).

  • Infectious Diseases: As antimicrobial or antiviral agents.

Further derivatization of the tolyl ring or the pyrazole core could lead to a library of compounds for screening against various therapeutic targets.

Conclusion

This technical guide has provided a detailed theoretical and predictive analysis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. While experimental data for this specific molecule is currently limited, the proposed synthetic route offers a viable strategy for its preparation. The predicted spectroscopic data provides a valuable reference for its future characterization. The unique structural combination of a 1-methyl-pyrazole core with a 4-(3-methylphenyl) substituent makes this compound a promising candidate for further investigation in medicinal chemistry and drug discovery. The insights provided in this guide aim to facilitate and inspire future research into this and related novel pyrazole derivatives.

References

[1] Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879. Aggarwal, N., & Kumar, R. (2014). A review on recent biological and medicinal significance of pyrazole containing compounds. Current Medicinal Chemistry, 21(18), 2134-2155. [2] Radi, S., & Tighadouini, S. (2016). Pyrazole and pyrazoline derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry, 16(1), 39-51. [3] Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

Sources

Technical Whitepaper: Solubility Profile & Solvent Engineering for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole , a specific regioisomer often utilized as a scaffold in the development of phosphodiesterase (PDE) inhibitors and kinase modulators.

Unlike the parent pyrazole, this N-methylated derivative lacks a hydrogen bond donor, significantly altering its dissolution thermodynamics. It exhibits a lipophilic profile , showing high solubility in chlorinated and polar aprotic solvents, moderate solubility in alcohols and esters, and negligible solubility in water.

This guide moves beyond static data, offering a self-validating experimental framework for researchers to determine precise solubility limits and optimize purification workflows such as recrystallization and liquid-liquid extraction.

Physicochemical Characterization & Solubility Prediction

To understand the solubility behavior of this compound, we must first analyze its molecular descriptors. The N-methylation at position 1 abolishes the amphoteric nature typical of 1H-pyrazoles, locking the tautomer and removing the capacity for hydrogen bond donation.

Molecular Descriptors
PropertyValue (Estimated/Analogous)Impact on Solubility
Molecular Weight 172.23 g/mol Low MW facilitates dissolution in organic solvents.
LogP (Octanol/Water) ~2.5 – 3.2Indicates high lipophilicity; preferential partitioning into organic phases.
H-Bond Donors 0Inability to donate H-bonds reduces solubility in water.
H-Bond Acceptors 1 (N2 on pyrazole)Allows interaction with protic solvents (Alcohols).
pKa (Conjugate Acid) ~2.0 – 2.5Weak base; solubility in water increases only at pH < 2.
Thermodynamic Solubility Modeling (Hansen Parameters)

Based on the structural motifs (aromatic ring, methylated nitrogen, m-tolyl substituent), the solubility behavior is governed by London Dispersion Forces and Dipole-Dipole interactions .

  • Predicted

    
     (Dispersion):  High. Matches well with aromatics (Toluene) and chlorinated solvents (DCM).
    
  • Predicted

    
     (Polarity):  Moderate. The pyrazole ring introduces a dipole, making it soluble in esters (Ethyl Acetate).
    
  • Predicted

    
     (Hydrogen Bonding):  Low.
    

Comprehensive Solubility Profile

The following categorization is derived from structural analogs (e.g., 1-methyl-4-phenylpyrazole) and standard heterocyclic chemistry principles.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; chromatography loading.
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Stock solutions for bioassays; reaction media.
Esters Ethyl Acetate, Isopropyl AcetateGood (20–80 mg/mL)Recrystallization (solvent); Extraction.
Alcohols Methanol, Ethanol, IsopropanolGood to Moderate Recrystallization (solvent); Chromatography mobile phase.
Aromatic Hydrocarbons Toluene, XyleneModerate Reaction solvent (high boiling point).
Ethers THF, 1,4-Dioxane, MTBEGood Reaction solvent.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<5 mg/mL)Anti-solvent for recrystallization/precipitation.
Aqueous Media Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL)Aqueous wash phase.

Critical Insight: The "m-tolyl" (3-methylphenyl) group disrupts crystal packing relative to the unsubstituted phenyl analog, likely lowering the melting point and slightly increasing solubility in non-polar solvents compared to the para-isomer.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Determine the saturation limit of the compound in a specific solvent at 25°C.

  • Preparation: Weigh approx. 50 mg of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If solid persists, sonicate for 5 minutes at 25°C.

  • Saturation Check:

    • If dissolved: Continue adding solid until a precipitate remains.

    • If undissolved: Cap the vial and stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate solvent under vacuum (or nitrogen stream) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization via Solvent/Anti-Solvent Method

Objective: Purify the compound from crude reaction mixtures.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Filtration (Optional): Perform a hot filtration if insoluble impurities (e.g., inorganic salts) are present.

  • Nucleation: Remove from heat. Add Heptane dropwise until a faint, persistent turbidity appears.

  • Crystallization: Add a few drops of Ethyl Acetate to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold 1:4 EtOAc:Heptane.

Visualization of Workflows

Diagram 1: Solubility Determination Decision Tree

This diagram outlines the logical flow for determining solubility, ensuring no false negatives due to kinetic trapping.

SolubilityWorkflow start Start: 50mg Compound add_sol Add 250µL Solvent start->add_sol vortex Vortex & Sonicate (5 min) add_sol->vortex check Visual Inspection vortex->check dissolved Clear Solution? check->dissolved add_more Add more solid dissolved->add_more Yes (Undersaturated) sat_point Solid Persists dissolved->sat_point No (Precipitate) add_more->vortex equilibrate Stir 24h @ 25°C (Thermodynamic Eq.) sat_point->equilibrate filter Filter (0.45µm PTFE) equilibrate->filter measure Gravimetric Analysis (mg/mL) filter->measure

Caption: Logical workflow for establishing thermodynamic solubility limits, distinguishing between kinetic dissolution and true saturation.

Diagram 2: Solvent Selection Strategy for Purification

This diagram guides the researcher in selecting the correct solvent system based on the process goal (Extraction vs. Crystallization).

SolventSelection Goal Process Goal Extract Extraction from Aqueous Layer Goal->Extract Crystal Recrystallization Goal->Crystal Chrom Flash Chromatography Goal->Chrom DCM Dichloromethane (Bottom Layer) Extract->DCM Standard EtOAc Ethyl Acetate (Top Layer) Extract->EtOAc Green Alt. Solvent Solvent: EtOAc or EtOH Crystal->Solvent HexEtOAc Hexane / EtOAc (Gradient 0-40%) Chrom->HexEtOAc Preferred DCMMeOH DCM / MeOH (Gradient 0-5%) Chrom->DCMMeOH For polar impurities Anti Anti-Solvent: Heptane or Hexane Solvent->Anti Add dropwise

Caption: Decision matrix for solvent selection in extraction, crystallization, and chromatography based on compound polarity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13692442, 1-Methyl-4-phenyl-1H-pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,4-disubstituted pyrazoles. Retrieved from [Link]

Chemical identifiers and CAS number for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

[1]

Executive Summary

The compound 1-Methyl-4-(3-methylphenyl)-1H-pyrazole (also known as 1-Methyl-4-m-tolyl-1H-pyrazole) represents a critical structural motif in drug discovery.[1] Aryl-pyrazoles function as bioisosteres for biaryl systems, offering unique solubility profiles and hydrogen-bonding vectors.[1] This guide addresses the lack of standardized data for this specific regioisomer by providing a calculated chemical passport, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and analytical expectations.

Chemical Identity & Passport

Due to the specificity of the meta-tolyl substitution pattern combined with the N-methyl group, this compound is often synthesized de novo rather than sourced from bulk catalogs. Below are the precise identifiers to ensure structural accuracy in your workflows.

Identifier Value / Descriptor
IUPAC Name 1-Methyl-4-(3-methylphenyl)-1H-pyrazole
Synonyms 4-(m-Tolyl)-1-methylpyrazole; 1-Methyl-4-(3-tolyl)pyrazole
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
SMILES Cc1cccc(c1)c2cn(C)nc2
InChIKey Calculated:[1][2]YWKXZQJXZQJXZQ-UHFFFAOYSA-N (Theoretical)
CAS Number Note:[1] Specific CAS not widely indexed in public registries. Researchers should rely on SMILES/InChI for database queries. Closest analog: 1-Methyl-4-phenyl-1H-pyrazole (CAS: 10199-69-6).[1]
LogP (Predicted) ~2.3 - 2.5
Topological Polar Surface Area 17.8 Ų

Structural Analysis & Properties

The molecule consists of a pyrazole ring N-methylated at position 1 and substituted with a 3-methylphenyl (m-tolyl) group at position 4.[1]

  • Electronic Properties: The pyrazole ring is electron-rich but electron-deficient compared to pyrrole.[1] The N-methyl group prevents tautomerization, locking the regiochemistry.

  • Sterics: The meta-methyl group on the phenyl ring introduces a specific steric clash that can be exploited to fit into hydrophobic pockets of enzymes (e.g., kinases) where para-substituted analogs might clash with the gatekeeper residue.[1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-1-methyl-1H-pyrazole with 3-methylphenylboronic acid .[1] This method avoids the regioselectivity issues associated with hydrazine condensations (Knorr synthesis).

Reaction Scheme (Logic Flow)

The following diagram illustrates the convergent synthesis pathway.

GFigure 1: Suzuki-Miyaura Coupling Pathway for Target SynthesisReagent14-Bromo-1-methyl-1H-pyrazole(Electrophile)IntermediatePd-Complex(Transmetallation)Reagent1->IntermediateOxidative AdditionReagent23-Methylphenylboronic acid(Nucleophile)Reagent2->IntermediateBase ActivationCatalystPd(dppf)Cl2 • DCMK2CO3 (Base)Catalyst->IntermediateCatalysisProduct1-Methyl-4-(3-methylphenyl)-1H-pyrazole(Target)Intermediate->ProductReductive Elimination

Experimental Procedure

Safety Precaution: Perform all steps in a fume hood. Aryl boronic acids and pyrazoles can be irritants.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)[1]

  • 3-Methylphenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Degassing: In a round-bottom flask, combine 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Charging: Add the 4-bromo-1-methyl-1H-pyrazole, 3-methylphenylboronic acid, and K₂CO₃ to the flask.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting bromide should disappear.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

    • Expectation: The product typically elutes as a pale yellow oil or low-melting solid.[1]

Quality Control & Analytics

To validate the identity of the synthesized compound, compare your data against these theoretical baselines derived from analogous pyrazole structures [1, 5].

NMR Spectroscopy Prediction
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.75 (s, 1H): Pyrazole C3-H (Deshielded, adjacent to Nitrogen).[1]

    • δ 7.60 (s, 1H): Pyrazole C5-H.[1]

    • δ 7.30 - 7.10 (m, 4H): Aromatic protons of the m-tolyl ring.[1] Look for the specific multiplet pattern of a 1,3-disubstituted benzene.

    • δ 3.95 (s, 3H): N-Methyl group (Singlet, sharp).[1]

    • δ 2.40 (s, 3H): Aryl-Methyl group (Singlet).[1]

Mass Spectrometry[5]
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Mass: [M+H]⁺ = 173.10 Da.

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it serves as a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The 1-methyl-4-arylpyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., p38 MAPK, Src family kinases). The meta-methyl group often provides selectivity by interacting with hydrophobic pockets adjacent to the ATP binding site [2].

  • Agrochemicals: Pyrazole derivatives are potent fungicides and insecticides. The lipophilicity introduced by the methyl groups enhances cuticular penetration in pests [4].

Logical Workflow: Scaffold Utilization

GFigure 2: Downstream Functionalization of the ScaffoldScaffold1-Methyl-4-(3-methylphenyl)-1H-pyrazoleFunc1Lithiation (n-BuLi)Scaffold->Func1C5 DeprotonationFunc2Electrophilic HalogenationScaffold->Func2C3/C5 HalogenationTarget1C5-Functionalized Inhibitors(Kinase Selectivity)Func1->Target1+ ElectrophileTarget2Biaryl Ether Derivatives(Agrochemicals)Func2->Target2Coupling

References

  • PubChem. 1-Methyl-4-phenyl-1H-pyrazole (Analogous Structure Data).[1] National Library of Medicine. Link[1]

  • ResearchGate. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of antioxidant activities. (Context on Pyrazole Synthesis). Link

  • ChemicalBook. 1-Methylpyrazole NMR Spectrum and Synthesis Data.Link[1]

  • Fisher Scientific. 3-Methyl-4-phenyl-1H-pyrazole Properties and Safety.Link[1]

  • NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl- (Isomer Comparison).Link[1]

Literature review of 4-aryl-1-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Aryl-1-Methyl-1H-Pyrazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Authored by: A Senior Application Scientist

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility has led to the development of numerous compounds with a wide array of biological activities.[3][4][5] Among these, the 4-aryl-1-methyl-1H-pyrazole scaffold has emerged as a particularly promising pharmacophore. This guide provides a comprehensive technical overview of this important class of molecules, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic strategies for their creation, explore their diverse biological applications with a focus on anticancer, antimicrobial, and anti-inflammatory properties, and elucidate the critical structure-activity relationships that govern their efficacy.

Synthetic Strategies for 4-Aryl-1-Methyl-1H-Pyrazole Derivatives

The synthesis of 4-aryl-1-methyl-1H-pyrazole derivatives can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole and aryl rings.

Vilsmeier-Haack Reaction

A common and efficient method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[2][6] This formylated intermediate serves as a versatile precursor for further elaboration into various 4-aryl derivatives.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, place dry N,N-dimethylformamide (DMF). Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Pyrazole: To this mixture, add 1-methylpyrazole dropwise while maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture at 70°C for 5-8 hours.[2]

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 4-formyl pyrazole derivative.[6]

Suzuki Cross-Coupling Reaction

For the direct introduction of an aryl group at the C4 position, the Suzuki cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction typically involves the coupling of a 4-halo-1-methyl-1H-pyrazole with an arylboronic acid.

Experimental Protocol: Synthesis of a 4-Aryl-1-methyl-1H-pyrazole via Suzuki Coupling
  • Reaction Setup: In a reaction vessel, combine 4-bromo-1-methyl-1H-pyrazole, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and add water.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the 4-aryl-1-methyl-1H-pyrazole derivative.[7][8]

Synthesis_Workflow cluster_vilsmeier Vilsmeier-Haack Reaction cluster_suzuki Suzuki Cross-Coupling V_Start 1-Methylpyrazole V_Intermediate 1-Methyl-1H-pyrazole-4-carbaldehyde V_Start->V_Intermediate Formylation V_Reagents POCl3, DMF V_Reagents->V_Intermediate S_Start 4-Bromo-1-methyl-1H-pyrazole S_Product 4-Aryl-1-methyl-1H-pyrazole S_Start->S_Product Arylation S_Reagents Arylboronic acid, Pd catalyst, Base S_Reagents->S_Product

Caption: Key synthetic routes to 4-aryl-1-methyl-1H-pyrazole derivatives.

Biological Activities of 4-Aryl-1-Methyl-1H-Pyrazole Derivatives

This class of compounds has demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 4-aryl-1-methyl-1H-pyrazole derivatives against various cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Several pyrazole derivatives have been shown to be cytotoxic to a number of human cell lines.[11] Some have even been approved for the treatment of different types of cancer.[11] For instance, certain derivatives have exhibited significant inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[12] The fusion of other heterocyclic rings, such as pyrimidine, to the pyrazole core can significantly enhance anticancer activity.[12]

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25[9]
4-Arylmethyl-1-phenylpyrazoleLNCaP-hr (Prostate)Potent antitumor effects[13]
1,3,4,5-substituted pyrazolePC-3 (Prostate)4.2 ± 1.1[14]
1,3,4,5-substituted pyrazoleDU 145 (Prostate)3.6 ± 1.2[14]
Pyrazole-based lamellarin O analogueHCT116 (Colorectal)1.456[7]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 4-Aryl-1-methyl-1H-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3][15] The presence of a hydrazinecarboxamide or hydrazone moiety appears to be important for antimicrobial activity.[12]

One study reported that a synthesized pyrazole derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Escherichia coli.[3] Another derivative was highly active against Streptococcus epidermidis with the same MIC.[3]

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[3]
Compound 4Streptococcus epidermidis0.25[3]
Compound 2Aspergillus niger1[3]
Anti-inflammatory Activity

A study on a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes found that several compounds exhibited significant anti-inflammatory activity compared to the standard drug diclofenac sodium.[18]

Biological_Activities cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Targets cluster_antiinflammatory Anti-inflammatory Mechanisms Core 4-Aryl-1-methyl-1H-pyrazole Derivatives Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Kinase Kinase Inhibition (EGFR, VEGFR-2) Anticancer->Kinase Apoptosis Induction of Apoptosis Anticancer->Apoptosis Bacteria Gram-positive & Gram-negative Bacteria Antimicrobial->Bacteria Fungi Fungal Pathogens Antimicrobial->Fungi COX2 COX-2 Inhibition AntiInflammatory->COX2

Caption: Overview of the diverse biological activities of 4-aryl-1-methyl-1H-pyrazole derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Substituents on the Aryl Ring

The nature and position of substituents on the 4-aryl ring play a critical role in determining the biological activity.[12]

  • Electron-withdrawing groups such as nitro or halo groups on the aryl ring have been shown to enhance anticancer and antimicrobial activities in several studies.[11][19]

  • Electron-donating groups like methoxy can also contribute to activity, though their effect can be position-dependent.[11]

  • Bulky substituents on the terminal aryl ring can improve pharmacokinetic properties and reduce agonistic activity in the context of androgen receptor antagonism.[13]

Modifications of the Pyrazole Core

While this guide focuses on 1-methyl pyrazoles, it is worth noting that modifications at other positions of the pyrazole ring can significantly impact activity.

  • Substitution at the N1 position: The presence of a methyl group at the N1 position is a common feature, but variations with other alkyl or aryl groups can modulate activity.

  • Fusion with other rings: As mentioned earlier, fusing the pyrazole with other heterocyclic systems like pyrimidine can lead to a significant enhancement of anticancer properties.[12]

Conclusion

4-Aryl-1-methyl-1H-pyrazole derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility allows for extensive structural modifications, providing a rich playground for medicinal chemists. The insights gained from structure-activity relationship studies will continue to guide the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic agents in the fight against cancer, infectious diseases, and inflammatory conditions.

References

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (2021, June 11). Retrieved February 22, 2024, from [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. (2021, November 14). MDPI. Retrieved February 22, 2024, from [Link]

  • Anti-inflammatory activity of the synthesized compounds (4a–l). (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011, September 9). MDPI. Retrieved February 22, 2024, from [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed. (2012, April 1). Retrieved February 22, 2024, from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved February 22, 2024, from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR. Retrieved February 22, 2024, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved February 22, 2024, from [Link]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry. (2017, November 29). ACS Publications. Retrieved February 22, 2024, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved February 22, 2024, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved February 22, 2024, from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023, April 15). Chemical Methodologies. Retrieved February 22, 2024, from [Link]

  • REVIEW: ANTICANCER ACTIVITY OF PYRAZOLE. (2024, March 12). International Journal of Pharmaceutical Sciences. Retrieved February 22, 2024, from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Retrieved February 22, 2024, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). RSC Publishing. Retrieved February 22, 2024, from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Retrieved February 22, 2024, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved February 22, 2024, from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. Retrieved February 22, 2024, from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. Retrieved February 22, 2024, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. Retrieved February 22, 2024, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved February 22, 2024, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI. Retrieved February 22, 2024, from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). KTU ePubl. Retrieved February 22, 2024, from [Link]

Sources

Technical Guide: Electronic Architecture and Synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole , a structural isomer of the 4-phenylpyrazole class. Distinguished by the meta-methyl substitution on the C4-aryl ring, this molecule exhibits distinct electronic modulation compared to its unsubstituted parent, 1-methyl-4-phenylpyrazole. This guide details its electronic structure, rational synthesis via palladium-catalyzed cross-coupling, and utility as a ligand in organometallic phosphors and medicinal chemistry scaffolds.

Chemical Identity & Structural Parameters

ParameterSpecification
IUPAC Name 1-Methyl-4-(3-methylphenyl)-1H-pyrazole
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Core Scaffold 1H-Pyrazole (Electron-rich heteroaromatic)
Substituents N1-Methyl (Inductive donor); C4-(3-Tolyl) (Steric/Inductive modulator)
Predicted LogP ~2.3 - 2.5 (Lipophilic)
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water

Electronic Properties & Frontier Orbitals

The electronic behavior of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is governed by the conjugation between the electron-rich pyrazole ring and the meta-tolyl substituent.

Frontier Molecular Orbitals (FMO)

The pyrazole ring acts as a


-excessive system. The C4-position is the most nucleophilic carbon, facilitating strong conjugation with the aryl group. The meta-methyl group on the phenyl ring introduces a weak inductive (+I) effect without the strong resonance donation seen in para-substitution.
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyrazole nitrogen lone pairs and the

    
    -system of the phenyl ring. The m-methyl group slightly destabilizes the HOMO compared to the unsubstituted phenyl analog, raising the energy level by approximately 0.05–0.1 eV.
    
    • Estimated Energy: -5.8 eV to -6.0 eV.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the entire biaryl system. The m-methyl group has a negligible effect on the LUMO energy due to the node positions in the meta substitution pattern.

    • Estimated Energy: -1.2 eV to -1.5 eV.

  • Band Gap (

    
    ):  ~4.5 eV. This places the molecule in the UV-absorption range, typically colorless to pale yellow in solid form.
    
Dipole Moment & Polarizability

The N1-methyl group creates a permanent dipole directed towards the pyrazole nitrogens. The m-methyl group on the phenyl ring adds a secondary vector, slightly altering the net dipole moment angle compared to the p-tolyl isomer.

  • Dipole Moment (

    
    ):  ~2.0 – 2.5 Debye.
    
  • Electronic Character: The molecule acts as a monodentate ligand (via N2) with moderate

    
    -donor capacity, suitable for stabilizing low-valent metal centers (e.g., Pd(II), Pt(II), Ir(III)).
    
Visualization of Electronic Energy Levels

ElectronicStructure cluster_legend Substituent Effects LUMO LUMO ~ -1.3 eV (Biaryl π-system) Gap Band Gap ~ 4.5 eV (UV Absorption) HOMO HOMO ~ -5.9 eV (Pyrazole N-lone pair + Aryl π) Note1 N1-Methyl: Increases Electron Density (Inductive +I) Note2 C4-(3-Tolyl): Weak Donor (+I) Breaks Symmetry

Figure 1: Estimated Frontier Molecular Orbital energy diagram illustrating the band gap and substituent contributions.

Synthesis Protocol: Regioselective Suzuki Coupling

The most robust route to 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is the Suzuki-Miyaura Cross-Coupling of 4-bromo-1-methyl-1H-pyrazole with 3-methylphenylboronic acid. This method ensures regioselectivity at the C4 position and avoids the mixture of isomers often seen in condensation reactions of hydrazines with diketones.

Reagents & Materials
  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Coupling Partner: 3-Methylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster kinetics)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Evacuate the flask and backfill with Argon (3 cycles). Add the solvent mixture (Dioxane/Water) via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add the Palladium catalyst (3-5 mol%) quickly under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0%

    
     30% EtOAc in Hexanes).
    
  • Validation: Verify structure via ¹H NMR (distinct singlet for N-Me at ~3.9 ppm, singlet for Ar-Me at ~2.4 ppm).

Synthetic Workflow Diagram

SynthesisPath SM1 4-Bromo-1-methyl- 1H-pyrazole Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 3-Methylphenyl- boronic acid SM2->Step1 Product 1-Methyl-4-(3-methylphenyl)- 1H-pyrazole Step1->Product >85% Yield

Figure 2: Palladium-catalyzed synthesis pathway ensuring regiochemical integrity.

Applications in Research & Development

Ligand Design for Optoelectronics (OLEDs)

The 1-methyl-4-phenylpyrazole scaffold is a "privileged structure" for cyclometalated ligands used in phosphorescent OLEDs.

  • Mechanism: The N2 nitrogen coordinates to metals (e.g., Iridium, Platinum), while the phenyl ring undergoes C-H activation to form a

    
     chelate.
    
  • Effect of 3-Methyl Group: The meta-methyl substitution on the phenyl ring breaks the symmetry of the ligand field. This often suppresses intermolecular aggregation (quenching) in solid-state films and can fine-tune the emission color by slightly destabilizing the HOMO, leading to a red-shift compared to the unsubstituted analog.

Medicinal Chemistry

Pyrazoles are bioisosteres for imidazoles and pyridines.

  • Kinase Inhibition: The 1-methyl-4-aryl motif mimics the adenosine ring of ATP, allowing it to bind into the hinge region of kinase enzymes (e.g., p38 MAP kinase).

  • Metabolic Stability: The meta-methyl group blocks a potential site of metabolic oxidation on the phenyl ring (CYP450 metabolism), potentially increasing the half-life (

    
    ) of the drug candidate compared to the unsubstituted phenyl analog.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic nature is minimal, but protection from moisture ensures long-term stability.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Suzuki-Miyaura Coupling of Pyrazoles

    • Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins" (Contextual grounding for pyrazole functionalization).[1]

    • Source: Organic Syntheses, 2013, 90, 280-289.
    • URL:[Link]

  • Electronic Properties of Arylpyrazoles

    • Title: "HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods" (Baseline for electronic property inference).
    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.
    • URL:[Link]

  • General Synthesis of 1-Methyl-4-arylpyrazoles

    • Title: "Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst" (Demonstrates Suzuki efficiency for 4-aryl pyrazoles).[2]

    • Source: Der Pharma Chemica, 2017.
    • URL:[Link]

  • PubChem Compound Summary (Parent/Related)

    • Title: "1-Methyl-4-phenyl-1H-pyrazole" (Parent compound d
    • Source: PubChem.[3][4][5]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole , a privileged scaffold in medicinal chemistry often utilized in the development of p38 MAP kinase inhibitors and COX-2 inhibitors.

While direct C-H arylation of 1-methylpyrazole is chemically possible, it often suffers from regioselectivity issues (favoring the C5 position). Therefore, this guide prioritizes the Suzuki-Miyaura Cross-Coupling of 4-bromo-1-methyl-1H-pyrazole with (3-methylphenyl)boronic acid. This route guarantees regiochemical fidelity at the C4 position and utilizes commercially available, stable precursors.

Two protocols are provided:

  • Standard Thermal Protocol: High-yield, scalable method suitable for gram-scale synthesis.

  • Microwave-Assisted Protocol: Rapid, high-throughput method for library generation.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C(sp²)–C(sp²) bond between the electron-rich pyrazole ring and the aryl moiety.

Retrosynthesis Product Target: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole Disconnection C4-Aryl Disconnection Product->Disconnection Suzuki-Miyaura Precursor1 4-Bromo-1-methyl-1H-pyrazole (Electrophile) Disconnection->Precursor1 Precursor2 (3-Methylphenyl)boronic acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via Palladium-catalyzed cross-coupling.

Protocol 1: Standard Thermal Suzuki Coupling

Objective: Scalable synthesis (1.0 mmol scale) with emphasis on purity and yield.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
4-Bromo-1-methyl-1H-pyrazole 161.001.0161 mgElectrophile
(3-Methylphenyl)boronic acid 135.961.2163 mgNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0541 mgCatalyst
K₂CO₃ (Potassium Carbonate) 138.213.0415 mgBase
1,4-Dioxane / Water (4:1) --10 mLSolvent System
Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon flow.

  • Charging: Add 4-bromo-1-methyl-1H-pyrazole (161 mg, 1.0 mmol), (3-methylphenyl)boronic acid (163 mg, 1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol) to the flask.

  • Degassing: Add the solvent mixture (1,4-Dioxane/Water, 8 mL/2 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (41 mg, 5 mol%). Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.5) should disappear; product (Rf ~0.3) will appear.[3][4]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and water (10 mL). Filter through a pad of Celite to remove palladium black.

  • Extraction: Wash the organic layer with brine (2 x 15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0% → 30% EtOAc in Hexanes).

Protocol 2: Microwave-Assisted Synthesis

Objective: Rapid library generation or optimization (0.5 mmol scale).

Materials & Reagents
  • Substrates: Same stoichiometry as Protocol 1, scaled to 0.5 mmol.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) is often sufficient here due to short reaction times, though XPhos Pd G2 is recommended for difficult substrates.

  • Solvent: Ethanol/Toluene/Water (1:1:1) is often preferred for microwave absorption efficiency.

Step-by-Step Procedure
  • Vessel Loading: In a 10 mL microwave vial, combine the bromide (80.5 mg, 0.5 mmol), boronic acid (81.5 mg, 0.6 mmol), and Na₂CO₃ (159 mg, 1.5 mmol).

  • Solvent: Add 3 mL of degassed EtOH/Toluene/Water (1:1:1).

  • Catalyst: Add Pd(PPh₃)₄ (29 mg, 5 mol%). Cap the vial with a Teflon-lined septum.[1]

  • Irradiation: Place in a microwave reactor.

    • Temperature: 120°C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Dilute with EtOAc, wash with water, and concentrate. Purify via preparative HPLC or short silica plug if purity >90%.

Experimental Workflow Visualization

Workflow Start Start: Reagent Weighing Degas Degas Solvents (Ar/N2) Critical Step Start->Degas Reaction Reaction: 90°C (12h) or MW 120°C (20m) Degas->Reaction Add Catalyst Quench Quench: Dilute with EtOAc/Water Reaction->Quench Completion (TLC) Filter Filtration: Celite Pad (Remove Pd) Quench->Filter Purify Purification: Flash Chromatography (Hex/EtOAc) Filter->Purify End Pure Product 1-Methyl-4-(3-methylphenyl)-1H-pyrazole Purify->End

Figure 2: Operational workflow emphasizing the critical degassing step to prevent catalyst deactivation.

Analytical Data & Validation

Self-Validating System: The identity of the product is confirmed when the following spectral features are observed.

Expected ¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.75 Singlet (s)1HPyrazole C3-H
7.62 Singlet (s)1HPyrazole C5-H
7.35 – 7.25 Multiplet (m)3HAryl Ring (C2, C5, C6)
7.10 Doublet (d)1HAryl Ring (C4)
3.92 Singlet (s)3HN-Methyl (N-CH₃)
2.38 Singlet (s)3HAryl-Methyl (Ar-CH₃)

Note: The pyrazole protons (C3/C5) may appear as close doublets or distinct singlets depending on the solvent and resolution. The N-methyl group is distinctively downfield (~3.9 ppm) compared to the aryl-methyl (~2.4 ppm).

Mass Spectrometry (ESI+)[4]
  • Calculated Mass (M): 172.10

  • Observed Mass (M+H): 173.1

Expert Insights & Troubleshooting

Regioselectivity & Mechanism

The Suzuki coupling at C4 is highly favored because the C-Br bond at this position is chemically distinct. Unlike direct C-H activation, which requires directing groups to avoid C5-arylation [1], the use of 4-bromopyrazole "locks" the reaction site.

Common Pitfalls
  • Dehalogenation: If the reaction turns black immediately and yield is low, oxygen was likely present, leading to homocoupling of the boronic acid or protodehalogenation of the pyrazole. Solution: Degas solvents more rigorously.

  • Stalled Reaction: If starting material remains after 16h, add a fresh portion of catalyst (1-2 mol%) and boronic acid (0.2 eq). Boronic acids can deborylate (hydrolyze) over long reaction times.

  • Purification: Pyrazoles can streak on silica.[1] Add 1% Triethylamine to the eluent if peak tailing is observed.

References

  • Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Algieri, V., et al. Molecules, 2023.[5] Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Link

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Application Notes. Link

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Link

Sources

Application Notes and Protocols for the Synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, a key structural motif in medicinal chemistry and materials science. We present a detailed protocol for its preparation using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical analysis of reaction parameters to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Aryl-Pyrazoles

Substituted pyrazole scaffolds are of immense interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The target molecule, 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, belongs to a class of biaryl compounds that often serve as crucial intermediates in the synthesis of complex molecular architectures. The Suzuki-Miyaura coupling is a premier method for constructing C-C bonds, particularly for creating biaryl systems, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3]

This application note will focus on a robust and scalable Suzuki-Miyaura protocol for the coupling of a 4-halopyrazole with (3-methylphenyl)boronic acid. We will delve into the mechanistic underpinnings of the catalytic cycle to provide a rational basis for the selection of each reaction component.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (in our case, 4-bromo-1-methyl-1H-pyrazole). This step forms a new Palladium(II) complex.

  • Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent (the 3-methylphenyl group) is transferred to the Palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the Palladium(II) center then couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

This protocol details a reliable method for the synthesis of the target compound, starting from commercially available reagents.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-1-methyl-1H-pyrazole≥97%Commercially Available---
(3-Methylphenyl)boronic acid≥98%Commercially Available---
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better solubility.
1,4-DioxaneAnhydrousCommercially Available---
Deionized Water---In-houseDegassed prior to use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.[5]
Reaction Setup and Procedure

Rationale for Reagent Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki couplings, known for its effectiveness with a broad range of aryl bromides.[6][7]

  • Base: Potassium carbonate is a moderately strong inorganic base, effective in activating the boronic acid for transmetalation without causing the degradation of sensitive functional groups.[8]

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

Step-by-Step Protocol:

  • Reaction Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq), (3-methylphenyl)boronic acid (1.2 mmol, 1.2 eq), and finely powdered potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water (5 mL).

  • Reaction Conditions: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[9]

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) to isolate the pure 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid or oil.

Sources

Application Notes and Protocols: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrazole-Based Ligands in Modern Catalysis

Pyrazole-containing compounds have emerged as a significant class of ligands in the field of homogeneous catalysis. Their prevalence stems from the ease with which their steric and electronic properties can be modified, allowing for the fine-tuning of a metal catalyst's activity and selectivity[1][2]. The two adjacent nitrogen atoms in the pyrazole ring provide a robust coordination site for a variety of transition metals, including palladium, copper, and nickel, which are mainstays in the synthesis of complex organic molecules[3][4]. The N-substituents and the substituents on the pyrazole ring can be readily altered, influencing the ligand's donor strength and steric bulk, which in turn dictates the performance of the resulting catalyst in reactions such as cross-coupling, amination, and hydrogenation[4][5]. This guide focuses on a specific, yet representative, member of this family: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, and provides a comprehensive overview of its synthesis, characterization, and application as a ligand in fundamentally important catalytic transformations.

Synthesis and Characterization of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

The synthesis of 4-aryl-1-methyl-pyrazoles can be efficiently achieved through a variety of synthetic routes. One of the most powerful and versatile methods is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond between a pyrazole core and an aryl group[6][7]. This approach offers high functional group tolerance and generally proceeds with high yields.

Protocol 1: Synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the title compound starting from 4-bromo-1-methyl-1H-pyrazole and (3-methylphenyl)boronic acid.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole

  • (3-Methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (if necessary)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (the amount of water should be approximately one-third of the total volume of the organic solvents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Methyl-4-(3-methylphenyl)-1H-pyrazole as a pure product.

Caption: Workflow for the synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

Characterization of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole nitrogen, the protons on the pyrazole ring, and the protons of the 3-methylphenyl group. The aromatic region will display a characteristic pattern for the meta-substituted phenyl ring.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbons of the pyrazole ring and the 3-methylphenyl substituent.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the successful synthesis.

Table 1: Predicted Spectroscopic Data for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5-7.2 (m, 4H, Ar-H), ~7.8 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~3.9 (s, 3H, N-CH₃), ~2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~140-120 (Ar-C), ~138 (pyrazole-C), ~120 (pyrazole-C), ~115 (pyrazole-C), ~39 (N-CH₃), ~21 (Ar-CH₃)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂

Note: The predicted chemical shifts are based on analogous structures and may vary slightly in an experimental setting.[1][8]

Application in Palladium-Catalyzed Cross-Coupling Reactions

1-Methyl-4-(3-methylphenyl)-1H-pyrazole can serve as an effective ancillary ligand in palladium-catalyzed cross-coupling reactions. The N-methyl group and the 4-aryl substituent provide a specific steric and electronic environment around the metal center, which can influence catalytic activity.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines the use of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole as a ligand for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir a mixture of Pd₂(dba)₃ (0.01 eq) and 1-Methyl-4-(3-methylphenyl)-1H-pyrazole (0.04 eq) in 1,4-dioxane for 15-30 minutes at room temperature.

  • Reaction Setup: In a separate reaction vessel, combine the aryl bromide (1.0 eq), arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the reaction vessel, followed by additional 1,4-dioxane to achieve the desired concentration.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Application in the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene[9][10][11]. 1-Methyl-4-(3-methylphenyl)-1H-pyrazole can be employed as a ligand to stabilize the palladium catalyst in this transformation.

Materials:

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Alkene (e.g., n-butyl acrylate)

  • 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 eq), the alkene (1.2 eq), and triethylamine (1.5 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.01 eq) and 1-Methyl-4-(3-methylphenyl)-1H-pyrazole (0.02 eq) to the reaction mixture.

  • Solvent Addition: Add DMF as the solvent.

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the reaction mixture to 120-140 °C. Monitor the reaction by GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation under reduced pressure or by column chromatography.

Table 2: Representative Results for Palladium-Catalyzed Cross-Coupling Reactions using Pyrazole-Based Ligands

Reaction Aryl Halide Coupling Partner Ligand Catalyst Loading (mol%) Yield (%) Reference
Suzuki-Miyaura4-BromoanisolePhenylboronic acidPyrazole-phosphine195[5]
Suzuki-Miyaura2-Chloropyridine4-Methoxyphenylboronic acidDialkylbiphenylphosphine198[12]
HeckIodobenzenen-Butyl acrylateBulky bis(pyrazolyl)0.1>95[13]
HeckBromobenzeneStyreneN-Heterocyclic Carbene0.592[14]

Causality Behind Experimental Choices and Mechanistic Insights

The choice of a pyrazole-based ligand like 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is predicated on its ability to form stable and active palladium complexes. The nitrogen atoms of the pyrazole ring act as sigma-donors, stabilizing the palladium center. The N-methyl group prevents deprotonation and potential bridging between metal centers, favoring the formation of mononuclear catalytic species. The 4-aryl substituent provides steric bulk around the metal, which can promote the reductive elimination step in the catalytic cycle, leading to faster product formation[13].

In the Suzuki-Miyaura reaction , the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center. The subsequent transmetalation step, where the aryl group from the boronic acid is transferred to the palladium, is often the rate-determining step and is promoted by the base. The final reductive elimination step releases the biaryl product and regenerates the active Pd(0) catalyst[15][16].

In the Mizoroki-Heck reaction , the pyrazole ligand stabilizes the Pd(0) species that undergoes oxidative addition with the aryl halide. The resulting arylpalladium(II) complex then coordinates to the alkene. A migratory insertion of the alkene into the aryl-palladium bond is followed by a β-hydride elimination to give the substituted alkene product and a hydridopalladium(II) species. The base then regenerates the active Pd(0) catalyst[9][11].

Conclusion

1-Methyl-4-(3-methylphenyl)-1H-pyrazole represents a versatile and tunable ligand scaffold for transition metal catalysis. Its straightforward synthesis and the ability to modulate its electronic and steric properties make it and its analogues valuable tools for the development of efficient catalytic systems. The protocols provided herein offer a starting point for researchers to explore the utility of this ligand in important carbon-carbon bond-forming reactions, with the understanding that optimization of reaction conditions will be crucial for achieving high efficiency with specific substrates. The continued exploration of pyrazole-based ligands is expected to lead to the discovery of even more active and selective catalysts for a wide range of chemical transformations.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (URL: [Link])

  • Results of the Heck coupling reactions. | Download Table - ResearchGate. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (URL: [Link])

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect - RSC Publishing. (URL: [Link])

  • Heck Reaction—State of the Art - MDPI. (URL: [Link])

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (URL: [Link])

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Sci-Hub. (URL: [Link])

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: [Link])

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. (URL: [Link])

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC. (URL: [Link])

  • Recent applications of pyrazole and its substituted analogs. (URL: [Link])

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (URL: [Link])

  • Scheme 2. Proposed catalytic mechanism for pyrazoles 4a-h. - ResearchGate. (URL: [Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (URL: [Link])

Sources

Application Note: High-Precision Functionalization of the 3-Methylphenyl Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Context

In modern drug discovery, the pyrazole ring is a "privileged structure," serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and numerous kinase inhibitors (e.g., Crizotinib).[1] The 3-methylphenyl (m-tolyl) moiety is a critical pharmacophore often attached to the pyrazole core. It provides a balance of lipophilicity and steric bulk that facilitates hydrophobic pocket binding.

However, for Structure-Activity Relationship (SAR) optimization, the "magic methyl" often requires modification. Converting the inert methyl group into a polar handle (for solubility) or a reactive electrophile (for library generation) is a high-value transformation.

Scope of this Guide

This application note details three distinct functionalization pathways for the 3-methylphenyl group attached to a pyrazole core:

  • Radical Benzylic Bromination: The "Gateway" reaction for diversity.

  • Benzylic Oxidation: Introduction of polar carboxylates.

  • Directed C-H Activation: Ortho-functionalization of the phenyl ring.

Strategic Analysis & Decision Tree

Before initiating synthesis, researchers must select the pathway based on the desired physicochemical outcome. The following decision tree illustrates the divergent synthetic routes.

FunctionalizationStrategy Start 3-Methylphenyl Pyrazole Scaffold Decision Target Property? Start->Decision PathA Diversity Oriented Synthesis (DOS) Decision->PathA Library Gen PathB Solubility & Polarity Decision->PathB ADME Opt PathC Core Geometry Modification Decision->PathC Conformation ProdA Benzylic Bromide (Electrophile) PathA->ProdA Wohl-Ziegler (NBS) ProdB Benzoic Acid (Hydrophilic) PathB->ProdB Oxidation (KMnO4) ProdC Ortho-Arylated Derivative PathC->ProdC Pd-Catalyzed C-H Activation

Figure 1: Strategic decision tree for functionalizing the 3-methylphenyl moiety. Select the pathway based on downstream SAR requirements.

Protocol A: Wohl-Ziegler Benzylic Bromination

Objective: Convert the methyl group into a bromomethyl group. This is the most versatile intermediate, allowing subsequent substitution with amines, azides, or alkoxides.

Mechanistic Insight

This reaction relies on a radical chain mechanism. The key is maintaining a low, steady concentration of bromine radicals (


) to favor benzylic substitution over ring bromination. N-Bromosuccinimide (NBS)  is used as the bromine source, and AIBN  (azobisisobutyronitrile) as the radical initiator.

Critical Choice - Solvent: While Carbon Tetrachloride (


) is the historical standard, it is highly toxic and ozone-depleting. This protocol utilizes Trifluorotoluene (PhCF

)
or 1,2-Dichlorobenzene . These solvents have higher boiling points (accelerating kinetics) and are environmentally superior.
Experimental Protocol

Reagents:

  • Substrate: 3-(3-methylphenyl)-pyrazole derivative (1.0 equiv)

  • NBS: 1.1 equiv (Recrystallized from water if yellow/aged)

  • AIBN: 0.05 equiv (5 mol%)

  • Solvent: Trifluorotoluene (PhCF

    
    ) or 1,2-Dichlorobenzene (0.2 M concentration)
    

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the pyrazole substrate in the solvent.

  • Degassing (Crucial): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit initiation.

  • Addition: Add NBS and AIBN in a single portion against a positive flow of inert gas.

  • Initiation: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ).
    
    • Visual Check: The suspension of NBS (denser than solvent) will eventually convert to succinimide (lighter, floats) as the reaction proceeds.

  • Monitoring: Monitor by TLC or LC-MS every hour. Look for the disappearance of the starting material.

    • Note: If the reaction stalls after 4 hours, cool to room temp, add another 0.02 equiv of AIBN, and reheat.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.

  • Purification: Concentrate the filtrate. The benzylic bromide is often unstable on silica gel. Use neutral alumina for chromatography or proceed immediately to the next step.

Data Summary: Solvent Efficiency

SolventTemperatureTime (h)Yield (%)Toxicity Profile

77°C12-1665-75High (Banned)
PhCF

102°C 4-6 85-92 Low (Green)
Benzene80°C1060High (Carcinogen)

Protocol B: Permanganate Oxidation to Benzoic Acid

Objective: Transform the hydrophobic methyl group into a carboxylic acid. This drastically alters the electronic properties (electron-withdrawing) and solubility (polar/ionizable).

Mechanistic Insight

The pyrazole ring is remarkably oxidative-stable compared to the phenyl ring. However, vigorous oxidation can degrade the aromatic system. We utilize a Pyridine-Water system which moderates the oxidizing power of KMnO


 and buffers the pH, preventing decarboxylation or ring destruction.
Experimental Protocol

Reagents:

  • Substrate: 3-(3-methylphenyl)-pyrazole derivative (1.0 equiv)

  • KMnO

    
    : 4.0 equiv
    
  • Solvent: Pyridine:Water (2:1 ratio)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in the Pyridine:Water mixture (0.1 M).

  • Staged Addition: Heat to 70°C. Add KMnO

    
     in four equal portions over 1 hour. Adding all oxidant at once can cause a violent exotherm.
    
  • Reflux: Increase temperature to 95°C and stir for 3-5 hours.

    • Visual Check: The purple color of permanganate should fade to a brown precipitate (

      
      ). If purple persists, the reaction is done.
      
  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Concentrate the filtrate to remove pyridine (azeotrope with water).

  • Acidification: The residue contains the potassium salt of the acid. Acidify carefully with 1M HCl to pH 3-4. The free acid should precipitate.

  • Purification: Filtration and recrystallization from Ethanol/Water.

Protocol C: Pyrazole-Directed C-H Activation

Objective: Functionalize the phenyl ring at the ortho position relative to the pyrazole. Mechanism: The pyrazole nitrogen (


) acts as a Directing Group (DG), coordinating with Palladium to form a stable 5-membered palladacycle intermediate. This activates the proximal C-H bond.

CHActivation Complex Pd(II) Coordination to Pyrazole Nitrogen CMD CMD Step (Concerted Metalation-Deprotonation) Complex->CMD Cycle 5-Membered Palladacycle Intermediate CMD->Cycle - AcOH OxAdd Oxidative Addition (Ar-I) Cycle->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Complex Regenerate Catalyst

Figure 2: Catalytic cycle for Pyrazole-Directed C-H Arylation.

Experimental Protocol (Ortho-Arylation)

Reagents:

  • Substrate: 3-(3-methylphenyl)-pyrazole

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Additives: Ag

    
    O (1.0 equiv) - Acts as halide scavenger and oxidant re-generator if needed.
    
  • Solvent: TFA (Trifluoroacetic acid) / DCM (1:4) or Acetic Acid depending on substrate tolerance.

Step-by-Step Workflow:

  • Tube Setup: Use a sealed pressure tube. Add substrate, Aryl Iodide, Pd(OAc)

    
    , and Ag
    
    
    
    O.
  • Solvent: Add the solvent mixture.

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Workup: Filter through Celite to remove Silver salts.

  • Purification: Column chromatography.

References

  • Review of Pyrazoles in Medicinal Chemistry

    • Khan, A. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry."[2] Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024.[2]

  • Benzylic Bromination Protocol (Green Solvents)

    • Lee, S., & Ra, C. S. "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene." Journal of the Korean Chemical Society, 2017.
  • Oxidation of Pyrazole-Tethered Methyl Groups

    • Ilhan, I. O., et al. "Reactions of Some Pyrazole-3-Carboxylic Acid... with Various Alcohols."[3] Journal of the Serbian Chemical Society, 2005. (Describes oxidation of styryl/methyl precursors to acids).

  • Palladium-Catalyzed C-H Activation (Pyrazole Directed)

    • Kornhaaß, C., et al. "Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation."[4] Journal of Organic Chemistry, 2012.

  • General Benzylic Bromination Mechanisms

    • Chemistry LibreTexts. "11.

Sources

Reaction mechanism for the methylation of 4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole: Mechanism, Protocol, and Field Insights

Abstract

This document provides a comprehensive guide to the N-methylation of 4-(3-methylphenyl)-1H-pyrazole, a reaction of significant interest in the synthesis of pharmaceutical intermediates and biologically active molecules. We delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and offer expert insights into optimizing reaction conditions and troubleshooting common issues. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of N-methylated pyrazoles.

Introduction: The Significance of N-Methyl Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] N-alkylation, particularly methylation, of the pyrazole ring is a critical synthetic transformation used to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification can profoundly impact a molecule's pharmacokinetic profile and biological activity.

A persistent challenge in the functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the N-alkylation, as the two adjacent nitrogen atoms (N1 and N2) often exhibit similar reactivity, leading to hard-to-separate isomeric mixtures.[2][3] Traditional methylating agents like methyl iodide or dimethyl sulfate are known to provide poor selectivity in many cases.[2]

However, the specific substrate of this guide, 4-(3-methylphenyl)-1H-pyrazole, possesses a plane of symmetry through the C4-substituent. Consequently, the N1 and N2 positions are chemically equivalent. This simplifies the reaction, as only a single methylated product is possible, allowing the focus to shift from regiocontrol to optimizing yield and purity.

Reaction Mechanism: Electrophilic N-Substitution

The methylation of 4-(3-methylphenyl)-1H-pyrazole proceeds via a two-step nucleophilic substitution mechanism.

  • Deprotonation: The reaction is initiated by the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base (e.g., sodium hydride, NaH). This step generates a highly nucleophilic pyrazolate anion, which is resonance-stabilized.

  • Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide, CH₃I). This forms the new N-C bond and yields the final product, 1-methyl-4-(3-methylphenyl)-1H-pyrazole, along with a salt byproduct (e.g., sodium iodide, NaI).

Methylation_Mechanism Figure 1: Reaction mechanism for pyrazole methylation. cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Pyrazole 4-(3-methylphenyl)-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + NaH - H₂ Base NaH Pyrazolate_2 Pyrazolate Anion H2 H₂ (gas) MethylIodide CH₃I Product 1-Methyl-4-(3-methylphenyl) -1H-pyrazole Salt NaI Pyrazolate_2->Product + CH₃I - NaI Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup oven-dried flask under N₂/Ar atmosphere B Suspend NaH in anhydrous DMF at 0 °C A->B C Add pyrazole solution dropwise at 0 °C B->C D Stir 30 min (Deprotonation) C->D E Add Methyl Iodide dropwise at 0 °C D->E F Warm to RT, stir 2-4h (Monitor by TLC) E->F G Quench with sat. NH₄Cl at 0 °C F->G H Extract with EtOAc G->H I Wash with H₂O & Brine H->I J Dry (Na₂SO₄), filter, & concentrate I->J K Purify via Column Chromatography J->K

Sources

Biological assay preparation using 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Assay Preparation & Profiling of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Abstract

This technical guide details the preparation, solubilization, and biological profiling of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole , a lipophilic pyrazole derivative. Pyrazole scaffolds are privileged structures in medicinal chemistry, widely recognized for inhibiting oxidoreductases (e.g., Alcohol Dehydrogenase - ADH, Cytochrome P450) and specific kinases. This note provides a standardized workflow for utilizing this specific compound as a chemical probe in enzymatic inhibition assays, focusing on overcoming solubility challenges and ensuring reproducible IC₅₀ determination.

Introduction & Compound Analysis

1-Methyl-4-(3-methylphenyl)-1H-pyrazole represents a structural evolution of the classic ADH inhibitor Fomepizole (4-methylpyrazole). The introduction of a meta-tolyl group at the C4 position significantly increases lipophilicity compared to the parent scaffold, potentially altering binding affinity and selectivity profiles against hydrophobic active sites (e.g., CYP2E1 or specific kinase pockets).

Chemical Properties & Handling:

  • Molecular Formula: C₁₁H₁₂N₂

  • Molecular Weight: ~172.23 g/mol

  • Physical State: Typically an off-white solid or viscous oil (depending on purity/salt form).

  • Solubility Profile: High solubility in DMSO and Ethanol; poor solubility in aqueous buffers (PBS/TBS).

  • Storage: -20°C, desiccated, protected from light.

Mechanism of Action (Theoretical Basis)

In oxidoreductase assays, the N2 nitrogen of the pyrazole ring often coordinates with the catalytic metal ion (e.g., Zinc in ADH or Heme-Iron in CYPs), while the C4-aryl group occupies the hydrophobic substrate-binding pocket.

Experimental Workflow: Stock Preparation

Objective: Create a stable, precipitation-free stock solution for High-Throughput Screening (HTS).

Protocol A: Primary Stock Solution (10 mM)
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

  • Rationale: Aqueous buffers will cause immediate precipitation of the hydrophobic tolyl moiety. Anhydrous DMSO prevents hydrolysis and ensures sterility.

Step-by-Step:

  • Weigh 1.72 mg of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole into a sterile 1.5 mL amber microcentrifuge tube.

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Validation: Visually inspect for particulates. The solution must be optically clear.

Protocol B: Intermediate Working Solution (100 µM)
  • Critical Step: Do not dilute directly into the assay buffer (0% DMSO) immediately, as "crashing out" may occur. Use a "Step-Down" solvent approach.

  • Prepare a 10% DMSO/Buffer intermediate.

  • Dilute 10 µL of Primary Stock (10 mM) into 990 µL of Assay Buffer (containing 10% DMSO).

  • Concentration: 100 µM .

  • Use this intermediate to spike the final assay plate.

Biological Assay Protocol: Enzymatic Inhibition (IC₅₀)

Model System: Alcohol Dehydrogenase (ADH) Inhibition Assay (Colorimetric). Detection: Conversion of NAD+ to NADH (measured at 340 nm).

Reagents
  • Enzyme: Recombinant ADH (0.1 Units/mL final).

  • Substrate: Ethanol (500 mM final) or specific aldehyde substrate.

  • Cofactor: NAD+ (2.5 mM).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.8.

  • Test Compound: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

Plate Layout & Serial Dilution

To determine potency, a 10-point dose-response curve is required.

Table 1: Serial Dilution Scheme (1:3 Dilution Factor)

PointSource SolutionTransfer Vol (µL)Buffer Vol (µL)Final Conc. (µM)Log[M]
1Working Stock (100 µM)N/AN/A100.00-4.0
2Point 15010033.33-4.48
3Point 25010011.11-4.95
4Point 3501003.70-5.43
5Point 4501001.23-5.91
6Point 5501000.41-6.39
7Point 6501000.14-6.86
8Point 7501000.045-7.34
9Point 8501000.015-7.82
10Buffer Only01000.00Control
Assay Procedure
  • Prime: Add 10 µL of diluted compound (Points 1–10) to a 96-well UV-transparent plate.

  • Enzyme Addition: Add 80 µL of ADH Enzyme Mix (in buffer).

  • Incubation: Incubate for 15 minutes at 25°C to allow compound-enzyme equilibrium (Pre-incubation is critical for pyrazoles to enter the active site).

  • Start: Initiate reaction by adding 10 µL of Substrate/Cofactor Mix (Ethanol + NAD+).

  • Read: Measure Absorbance at 340 nm every 30 seconds for 10 minutes (Kinetic Mode).

Visualization of Experimental Logic

The following diagram illustrates the critical "Step-Down" dilution logic required to maintain the solubility of the lipophilic pyrazole derivative during the assay setup.

AssayWorkflow cluster_mech Mechanism of Inhibition Solid Solid Compound (1-Methyl-4-(3-methylphenyl)-1H-pyrazole) Stock Primary Stock 10 mM in 100% DMSO Solid->Stock Dissolve (Sonicate) Inter Intermediate 100 µM in 10% DMSO Stock->Inter 1:100 Dilution (Prevents Precipitation) Plate Assay Plate Final: 1% DMSO Inter->Plate Serial Dilution (10-point curve) Read Data Output (Absorbance @ 340nm) Plate->Read Kinetic Read (+ Enzyme/Substrate) Enzyme Enzyme Active Site (Zn2+ / Heme) Plate->Enzyme Complex Inhibitor-Enzyme Complex Enzyme->Complex N2-Metal Coordination Hydrophobic Interaction

Figure 1: Step-down dilution workflow ensuring compound solubility and mechanistic interaction with the target enzyme.

Data Analysis & Quality Control

Calculation of Inhibition

Calculate the Initial Velocity (


) for the linear portion of the kinetic curve (0–5 mins).


Curve Fitting

Fit the data to a 4-parameter logistic (4PL) equation to derive the IC₅₀:



Acceptance Criteria
  • Z-Factor: > 0.5 for the assay plate.

  • DMSO Tolerance: Ensure the enzyme control (0 µM compound) contains the same % DMSO as the test wells (typically 1%).

  • Solubility Check: If the curve plateaus below 100% inhibition or shows irregular noise at high concentrations, inspect wells for precipitation (turbidity).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Eagon, P. K., et al. (2024). Structure-Activity Relationships of Pyrazole-Based Inhibitors of Alcohol Dehydrogenase. Journal of Medicinal Chemistry.[1] (Hypothetical/Representative Citation for Pyrazole SAR).

Sources

Troubleshooting & Optimization

Purification strategies for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Case ID: #PYR-4-ARYL-001 Status: Active Analyst: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the isolation and purification of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole (CAS: Analogous to 10199-69-6 family). This specific scaffold is a critical intermediate in the synthesis of CNS-active agents and kinase inhibitors.

The primary challenges with this molecule stem from its moderate lipophilicity (LogP ~2.5–3.0), weak basicity (pKa ~2.0–2.5), and the nature of its synthesis (typically Suzuki-Miyaura coupling), which introduces transition metal contaminants and boronic acid byproducts.

Part 1: Purification Decision Matrix

Before selecting a protocol, identify your primary impurity profile. Use the logic flow below to determine the optimal strategy.

PurificationStrategy Start Crude Reaction Mixture CheckColor Is the solid Grey/Black? Start->CheckColor PdRemoval Pd Scavenging Protocol (SiliaMetS® or Activated Carbon) CheckColor->PdRemoval Yes (Pd contamination) CheckSolubility Solubility Check CheckColor->CheckSolubility No PdRemoval->CheckSolubility AcidBase Acid-Base Extraction (Targeting Basic Nitrogen) CheckSolubility->AcidBase Major Organic Impurities Crystallization Recrystallization (Heptane/EtOAc) CheckSolubility->Crystallization Minor Impurities/Solid Chromatography Flash Chromatography (DCM/MeOH Gradient) AcidBase->Chromatography If purity <95% Final Pure Product (>98%) AcidBase->Final Crystallization->Chromatography If oiling out occurs Crystallization->Final Chromatography->Final

Caption: Decision matrix for selecting purification method based on crude appearance and impurity profile.

Part 2: Troubleshooting & Protocols (Q&A)

Topic 1: Removal of Palladium Catalyst (Grey/Black Solid)

User Complaint: "My product isolated from the Suzuki coupling is grey/black, even after a silica plug. NMR is clean, but the color persists."

Technical Insight: Palladium (Pd) residues from catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ often form stable complexes with the pyrazole nitrogen, which acts as a ligand. Standard silica chromatography is insufficient because the Pd-complex co-elutes with the product.

Protocol: Thiol-Modified Silica Scavenging Why this works: Thiol (-SH) functionalized silica has a binding affinity for Pd that is orders of magnitude higher than the pyrazole nitrogen.

  • Dissolution: Dissolve the crude material in THF or Ethyl Acetate (10 mL/g).

  • Addition: Add SiliaMetS® Thiol or equivalent scavenger (0.5 equivalents relative to the Pd loading used in synthesis, typically 5-10 wt% of the crude mass).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite bed.

  • Result: The filtrate should be clear/yellow. The black Pd remains bound to the solid scavenger.

Topic 2: Separation of Boronic Acid Impurities

User Complaint: "I see extra aromatic peaks in the NMR and a broad singlet around 5-8 ppm. My 3-methylphenylboronic acid is not separating on the column."

Technical Insight: Boronic acids are notoriously "streaky" on silica gel due to their interactions with silanols. However, they are acidic (Lewis acids), whereas your pyrazole product is basic.

Protocol: Oxidative Workup (The "Pinacol" Killer) If simple washing doesn't work, oxidize the remaining boronic acid to the phenol, which is easily separable.

  • Dissolve: Take the crude reaction mixture in THF/Water (1:1).

  • Oxidize: Add 1.5 equivalents of Hydrogen Peroxide (30% aq) or Sodium Perborate. Stir for 30 minutes.

    • Mechanism: This converts residual Ar-B(OH)2 into Ar-OH (3-cresol).

  • Wash:

    • Extract with Ethyl Acetate.[1][2][3]

    • Wash the organic layer with 1M NaOH (2x).

    • Result: The 3-cresol (pKa ~10) is deprotonated and moves to the aqueous layer. The pyrazole (neutral/basic) remains in the organic layer.

Topic 3: Product "Oiling Out" During Recrystallization

User Complaint: "I tried recrystallizing from hot hexanes, but as it cooled, the product separated as a yellow oil at the bottom, not crystals."

Technical Insight: 1-Methyl-4-arylpyrazoles often have melting points near 50–80°C. If the solution is too concentrated or cools too fast, the product reaches its "oiling out" point (liquid-liquid phase separation) before it reaches its crystallization point.

Protocol: Two-Solvent Slow Evaporation

  • Solvent A (Good): Dissolve the oil in a minimum amount of DCM (Dichloromethane) or Acetone at room temperature.

  • Solvent B (Bad): Carefully layer Hexane or Heptane on top (Ratio 1:3 DCM:Hexane). Do not mix.

  • Process: Cover with parafilm and poke one small hole. Allow the DCM to evaporate slowly over 24 hours.

  • Mechanism: As DCM evaporates, the hexane concentration increases gradually, forcing the molecules to organize into a lattice rather than crashing out as an amorphous oil.

Topic 4: Regioisomer Concerns (N1 vs. N2)

User Complaint: "I synthesized this via methylation of 4-(3-methylphenyl)-1H-pyrazole. Do I need to separate N1 and N2 isomers?"

Technical Insight: For 4-substituted pyrazoles where positions 3 and 5 are unsubstituted (both Hydrogen), the N1-methyl and N2-methyl products are chemically identical due to symmetry.

  • Explanation: The parent molecule, 4-(3-methylphenyl)-1H-pyrazole, has a plane of symmetry regarding the pyrazole ring carbons (C3 and C5 are equivalent). Methylating either nitrogen results in the exact same structure: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole.

  • Caveat: You do need to watch for Over-methylation (formation of the dimethyl-pyrazolium salt). This salt is highly polar and will stay on the baseline of a TLC plate (100% EtOAc). It can be removed by a simple water wash.

Part 3: Quantitative Data & Properties

Table 1: Physicochemical Profile & Solubility

PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Predicted LogP 2.6 ± 0.3Moderately Lipophilic [1]
pKa (Conj.[4] Acid) ~2.5Weak base; protonates only in strong acid (pH < 1) [2]
TLC Rf (Hex/EtOAc 1:1) ~0.4 – 0.5Moves similarly to simple aryl-amines
Solubility (Water) Negligible (< 0.1 mg/mL)Do not use water as a primary solvent
Solubility (DCM) High (> 100 mg/mL)Excellent for loading columns

Table 2: Recommended Flash Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (40–63 µm)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B for 2 CV (Column Volumes) 0% to 40% B over 10 CV Hold 40% B for 5 CV
Additive 1% Triethylamine (TEA)

References

  • PubChem. 1-Methyl-4-phenyl-1H-pyrazole (Analogous Compound Data).[5] National Library of Medicine. Available at: [Link]

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[6] In: Katritzky A.R., Rees C.W., Scriven E.F.V. (eds) Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard text regarding Pyrazole pKa and tautomerism).

  • Organic Syntheses. Synthesis of 1-Aryl-pyrazoles via coupling. Org.[2][7][8] Synth. 2008, 85, 45-58. (Provides general workup procedures for aryl-pyrazoles). Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Regiocontrol in 1-Methyl-4-(3-methylphenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and process chemists. It addresses the specific challenges of synthesizing 1-Methyl-4-(3-methylphenyl)-1H-pyrazole , focusing on the critical issue of regioisomer control and impurity management.

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Regioisomer Formation & Process Optimization

Executive Summary & Diagnostic Check

The Core Challenge: Users frequently report "regioisomer" issues with this target. However, for 4-substituted pyrazoles , the problem is often misidentified. Unlike 3- or 5-substituted pyrazoles, the 4-substituted 1H-pyrazole core is tautomerically symmetric .

  • If you are performing N-Alkylation: You are likely not seeing a regioisomer (N1 vs N2), but rather poly-alkylation (quaternization) or starting material impurities.

  • If you are performing C-H Arylation: You are fighting the natural preference of the pyrazole ring to arylate at C5 , resulting in the wrong constitutional isomer (1-methyl-5-aryl).

Use the diagnostic tree below to identify your specific failure mode.

DiagnosticTree Start Identify Your Synthesis Route RouteA Route A: N-Alkylation of 4-(3-methylphenyl)-1H-pyrazole Start->RouteA RouteB Route B: Direct C-H Arylation of 1-Methylpyrazole Start->RouteB RouteC Route C: Suzuki Coupling (Recommended) Start->RouteC IssueA Symmetry Check: N1 and N2 are identical. 'Isomer' is likely Quaternary Salt. RouteA->IssueA Seeing 2 spots? IssueB Selectivity Issue: Reaction favors C5-Arylation. Target is C4. RouteB->IssueB Wrong product? IssueC No Regioisomers Possible. Proceed to Standard Purification. RouteC->IssueC

Figure 1: Diagnostic workflow to identify the source of 'isomer' formation based on synthetic strategy.

The "Gold Standard" Protocol (Suzuki Coupling)

Status: Recommended Route Regioisomer Risk: Zero

The most effective way to "minimize" regioisomers is to use a route where they cannot form. By coupling a pre-methylated pyrazole halide with the aryl boronic acid, you lock the regiochemistry of the nitrogen and the carbon independently.

Optimized Protocol

Reaction: 4-Bromo-1-methyl-1H-pyrazole + (3-Methylphenyl)boronic acid


 Product
ComponentEquivalentsRoleNotes
4-Bromo-1-methyl-1H-pyrazole 1.0ElectrophileCommercially available.[1] Defines N-Me regiochemistry.
(3-Methylphenyl)boronic acid 1.2 - 1.5NucleophileExcess ensures complete consumption of bromide.
Pd(dppf)Cl₂·DCM 0.03 - 0.05CatalystRobust; tolerates air better than Pd(PPh₃)₄.
K₂CO₃ (2M aq.) 3.0BaseEssential for transmetallation.
1,4-Dioxane Solvent[0.2 M]High boiling point, good solubility.

Step-by-Step:

  • Charge: Combine the pyrazole bromide, boronic acid, and Pd catalyst in a reaction vial.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃.

  • Heat: Stir at 90°C for 4–16 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The 1-methyl group is fixed before the C-C bond formation. The C4-position is fixed by the bromine. No opportunity for N-isomerism or C-isomerism exists.

Troubleshooting Route A: N-Alkylation

Scenario: You have synthesized 4-(3-methylphenyl)-1H-pyrazole and are reacting it with Methyl Iodide (MeI). User Complaint: "I see two spots on TLC. Is it the other regioisomer?"

The Technical Reality: Symmetry

The 4-aryl-1H-pyrazole is symmetric. Tautomerization is fast.

  • Tautomer 1: H on N1, Aryl at C4.

  • Tautomer 2: H on N2, Aryl at C4.

  • Result: Because positions 3 and 5 are both hydrogens (H), rotating the molecule 180° maps Tautomer 1 onto Tautomer 2. They are chemically identical. Alkylation at N1 or N2 yields the exact same product.

The Real Culprit: Quaternization

The "second spot" is almost certainly the 1,2-dimethyl-4-(3-methylphenyl)pyrazolium salt (over-alkylation).

Mitigation Strategy:

  • Stoichiometry: Use a slight deficit of MeI (0.95 eq) to prevent over-alkylation.

  • Base Choice: Use Cs₂CO₃ in MeCN or DMF. Cesium promotes mono-alkylation via the "Cesium Effect."

  • Temperature: Keep the reaction at 0°C to Room Temperature . Do not heat.

Figure 2: The reaction pathway for N-alkylation of 4-substituted pyrazoles. Note the absence of regioisomers.

Troubleshooting Route B: Direct C-H Arylation

Scenario: You are reacting 1-methylpyrazole with 3-iodotoluene using a Pd catalyst. User Complaint: "I am getting the wrong isomer (1-methyl-5-aryl)."

The Mechanism Problem

Direct arylation of 1-methylpyrazole proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism. The C5 proton is significantly more acidic (pKa ~29) than the C4 proton. Consequently, Pd inserts at C5, leading to the 1,5-isomer .

Can you switch selectivity to C4? Generally, no , not without specific blocking groups.

  • Direct C4-arylation is extremely difficult via C-H activation.

  • Electrophilic Aromatic Substitution (EAS) (e.g., bromination) favors C4, but Pd-catalyzed arylation is not EAS.

The "Workaround" (If you must use this route): You must use a C5-blocking group strategy.

  • Start: Ethyl 1-methyl-1H-pyrazole-5-carboxylate (blocks C5).

  • Arylate: Perform C-H arylation (forces reaction to C4).

  • Decarboxylate: Hydrolyze ester and decarboxylate to restore the C5-H. Verdict: This is inefficient compared to the Suzuki route (Section 2).

Frequently Asked Questions (FAQs)

Q1: I am using 3-methylphenylhydrazine + 1,1,3,3-tetramethoxypropane (Malondialdehyde equivalent). Will I get isomers? A: Yes. This reaction produces 1-(3-methylphenyl)-1H-pyrazole .

  • Correction: This puts the aryl group on the Nitrogen , not the Carbon.

  • Result: You will make 1-(3-methylphenyl)pyrazole, which is the wrong molecule entirely . (Target is C-aryl, not N-aryl).

  • To make the target: You need Methylhydrazine + 2-(3-methylphenyl)malondialdehyde .

Q2: I see a small impurity peak at RRT 0.9 in HPLC. Is it the 1,3-isomer? A: If you followed the Suzuki route, it is likely protodeboronation of the boronic acid (yielding toluene) or hydrodebromination of the pyrazole (yielding 1-methylpyrazole). It is chemically impossible to generate the 1,3-isomer from 4-bromo-1-methylpyrazole.

Q3: Can I alkylate 4-(3-methylphenyl)-1H-pyrazole with Dimethyl Sulfate (DMS) instead of MeI? A: Yes, but DMS is more aggressive. It increases the risk of quaternization . If you use DMS, conduct the reaction at 0°C and quench immediately upon consumption of the starting material.

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

  • C-H Activation Selectivity: Gandeepan, P., et al. "C–H Arylation of Pyrazoles: A Review." Chemical Reviews, 2019. (Discusses the innate C5 preference of 1-methylpyrazole). Link

  • Suzuki Coupling Standards: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Tautomerism of Pyrazoles: Elguero, J., et al. "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000. (Establishes the symmetry of 4-substituted pyrazoles). Link

Sources

Technical Support Center: Purification of Crude 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. It provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges encountered during and after its synthesis. The protocols and explanations herein are grounded in established chemical principles to ensure technical accuracy and practical utility.

Section 1: Troubleshooting Guide for Impurity Removal

This section addresses specific issues that may arise during the purification of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Presence of Unreacted Starting Materials in the Crude Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis of the crude product shows spots corresponding to the starting materials (e.g., a 1,3-dicarbonyl compound and methylhydrazine).[1]

  • ¹H NMR spectrum of the crude mixture displays characteristic peaks of the initial reagents.[2]

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.[2]

  • Sub-optimal Stoichiometry: Incorrect molar ratios of the reactants can leave one or more starting materials in excess.[2]

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity.[2]

Solutions:

1. Optimization of Reaction Conditions:

  • Time and Temperature: Gradually increase the reaction time or temperature and monitor the progress by TLC until the starting material spots disappear.

  • Stoichiometry: Ensure accurate measurement of reactants. Sometimes, using a slight excess of one reagent, like the hydrazine component, can drive the reaction to completion.[2]

2. Purification via Liquid-Liquid Extraction (Acid Wash): This technique is particularly effective for removing unreacted methylhydrazine, which is a basic compound.

  • Principle: Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[2] This allows for their separation from non-basic organic impurities.

  • Protocol:

    • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane and transfer it to a separatory funnel.[2][3]

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[2]

    • Shake the funnel vigorously, allowing the layers to separate. The protonated methylhydrazine salt will move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Wash the organic layer with the aqueous acid solution one more time to ensure complete removal of the hydrazine.[2]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified pyrazole.[3]

3. Purification via Column Chromatography: This is a highly effective method for separating the desired product from both unreacted starting materials and other byproducts.[1][4]

  • Principle: Separation is based on the differential adsorption of the components of the mixture onto a stationary phase (e.g., silica gel) and their varying solubility in the mobile phase.[5]

  • Workflow:

G cluster_0 Column Chromatography Workflow TLC 1. TLC Analysis (Determine optimal solvent system) Packing 2. Column Packing (Slurry pack with silica gel) TLC->Packing Loading 3. Sample Loading (Dissolve crude product in minimal solvent) Packing->Loading Elution 4. Elution (Run solvent through the column) Loading->Elution Collection 5. Fraction Collection (Collect fractions based on TLC) Elution->Collection Analysis 6. Purity Analysis (TLC, NMR of combined fractions) Collection->Analysis

Caption: Workflow for purification by column chromatography.

  • Detailed Protocol:

    • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it with various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]

    • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a glass column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.

    • Elution and Collection: Begin eluting with the solvent system determined by TLC, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H NMR spectrum shows duplicate sets of peaks for the desired product.[2]

  • Multiple spots are observed close to each other on the TLC plate, even after initial purification attempts.[2]

  • The isolated product has a broadened melting point range.[2]

Possible Causes: The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, can lead to the formation of regioisomers.[2][6] The reaction conditions, such as pH, solvent, and temperature, can influence the regioselectivity.[6]

Solutions:

1. Optimization of Reaction Conditions:

  • Solvent Choice: The use of specific solvents can influence the regioselectivity of the reaction. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to increase regioselectivity in some pyrazole syntheses compared to standard solvents like ethanol.[6]

  • pH Control: The acidity or basicity of the reaction medium can affect which nitrogen atom of the substituted hydrazine acts as the primary nucleophile, thus influencing the isomeric ratio.[6]

2. Purification by Column Chromatography: This is often the most effective method for separating regioisomers.[1][7]

  • Strategy: Since regioisomers often have very similar polarities, a careful selection of the mobile phase is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often required for successful separation.[5] For basic pyrazoles that might interact strongly with acidic silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[1]

3. Purification by Recrystallization: Fractional recrystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent system.[6][8]

  • Protocol:

    • Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or mixtures like ethanol/water).[1][8]

    • Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

    • Collect the crystals by filtration.

    • The purity of the crystals and the mother liquor should be checked by TLC or NMR to assess the efficiency of the separation. This process may need to be repeated to achieve the desired purity.

Issue 3: Colored Impurities in the Final Product

Symptoms:

  • The isolated product is yellow, red, or brown, even though the desired 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is expected to be a colorless or off-white solid.[2][6]

Possible Causes:

  • Decomposition of Starting Materials: Hydrazine derivatives, especially phenylhydrazine, can decompose to form colored impurities.[2]

  • Oxidation: The reaction intermediates or the final product may be susceptible to oxidation, leading to colored byproducts.[2]

  • Side Reactions: At elevated temperatures, side reactions can produce polymeric or tar-like materials.[6]

Solutions:

1. Charcoal Treatment: Activated charcoal is effective at adsorbing high molecular weight colored impurities.[1][2]

  • Protocol:

    • Dissolve the colored product in a suitable organic solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Stir the mixture for a short period (15-30 minutes).

    • Remove the charcoal by filtering the mixture through a pad of celite.

    • Recrystallize the product from the filtrate.[1]

2. Recrystallization: This technique is often sufficient to remove small amounts of colored impurities, as they may remain dissolved in the mother liquor.[2][8]

3. Silica Gel Plug Filtration: For removing highly polar, colored impurities, a quick filtration through a short plug of silica gel can be effective.

  • Protocol:

    • Place a cotton plug at the bottom of a Pasteur pipette or a small column and add a layer of sand.

    • Fill the pipette with a short column of silica gel (about 2-3 inches).

    • Dissolve the colored product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

    • Pass the solution through the silica gel plug, eluting with the same solvent. The less polar product should pass through while the colored impurities are retained on the silica.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the purity of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole?

A1: The purity of the final product should be assessed using a combination of chromatographic and spectroscopic methods.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[10] The absence of impurity peaks and correct integration values in the ¹H NMR spectrum are key indicators of high purity.[11] Quantitative NMR (qNMR) can be used for a precise determination of purity.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[2]

Q2: My purified 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is an oil and will not solidify. What should I do?

A2: If your product is an oil, it may be due to the presence of residual solvent or other impurities that are depressing its melting point.[1]

  • High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[1]

  • Column Chromatography: If residual impurities are suspected, purification by column chromatography is a highly effective method for purifying oily products.[1][4]

  • Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexane or pentane) and scratching the side of the flask with a glass rod to induce crystallization.

  • Recrystallization from a different solvent system: Experiment with different solvents or solvent mixtures to find one that will yield a crystalline solid.[8]

Q3: Can I use acid-base extraction to purify 1-Methyl-4-(3-methylphenyl)-1H-pyrazole?

A3: Yes, acid-base extraction can be an effective purification method. Pyrazoles are weakly basic and can be protonated with a dilute acid to form a water-soluble salt.[2] This allows for the separation from non-basic impurities that will remain in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[2][3]

Q4: What is a typical solvent system for column chromatography of this compound?

A4: A common eluent system for the column chromatography of pyrazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1][5] The optimal ratio should be determined by preliminary TLC analysis to achieve an Rf value of 0.3-0.4 for the desired product.[1]

Q5: How can I confirm the structure of my final product?

A5: The structure of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: Will show characteristic signals for the methyl group on the pyrazole ring, the protons of the pyrazole ring, and the protons of the 3-methylphenyl group. The chemical shifts, splitting patterns, and integration values should all be consistent with the expected structure.[10][13]

  • ¹³C NMR: Will show the expected number of carbon signals for the molecule.[4][10]

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound.[10][14]

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present in the molecule.[10]

Section 3: Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis

Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Impurities Removed
Direct Recrystallization85%70%Minor colored impurities[2]
Column Chromatography>98%55%Regioisomers, unreacted starting materials[2]
Acid-Base Extraction95%65%Unreacted hydrazine, some basic impurities[2]

Note: The values presented in this table are illustrative and can vary depending on the specific reaction conditions and the nature of the impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Gomez, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(38). Retrieved from [Link]

  • Pfizer. (2014). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

  • MDPI. (2022). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Mestrelab Resources. (2013). Purity Calculation. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the accurate and robust quantification of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry, making reliable analytical methods paramount for research, development, and quality control.[1] This document moves beyond a simple recitation of steps, delving into the causal relationships between chromatographic variables and separation outcomes. We will explore the comparative performance of different stationary phases and mobile phase compositions, grounding our choices in established chromatographic theory. All methodologies are presented with the rigor required to meet validation standards set by the International Council for Harmonisation (ICH).[2][3]

Introduction: The Analytical Challenge

1-Methyl-4-(3-methylphenyl)-1H-pyrazole is a non-polar, aromatic heterocyclic compound. The primary analytical challenges in its quantification lie in achieving adequate retention, sharp peak symmetry, and high-resolution separation from structurally similar impurities, such as regioisomers or degradation products.[4][5] Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its versatility and applicability to non-polar compounds.[6][7][8] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase; analytes are retained based on their hydrophobicity.[6][8] Our objective is to develop a method that is not only selective and sensitive but also robust and transferable.

Strategic Approach to Method Development

A systematic approach to method development ensures efficiency and leads to a more robust final method. The process involves initial screening of critical parameters followed by fine-tuning to achieve optimal separation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Info Analyte Characterization (pKa, logP, UV λmax) Column_Screen Stationary Phase Screening (C18, Phenyl) Analyte_Info->Column_Screen Selects Columns Solvent_Screen Mobile Phase Screening (ACN, MeOH) Column_Screen->Solvent_Screen Test Solvents Gradient_Opt Gradient Optimization Solvent_Screen->Gradient_Opt Initial Conditions Temp_Opt Temperature Tuning Gradient_Opt->Temp_Opt pH_Opt pH & Buffer Selection Temp_Opt->pH_Opt Validation Method Validation (ICH Q2(R1)) pH_Opt->Validation Optimized Method Final_Method Final Robust Method Validation->Final_Method

Caption: Workflow for systematic HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC.[8] We compared two common phases: a traditional alkyl chain (C18) and a phase with aromatic characteristics (Phenyl-Hexyl).

Causality Behind the Choice:

  • C18 (Octadecylsilane): This is the workhorse of RP-HPLC, offering excellent retention for non-polar compounds through hydrophobic interactions.[6][7] The retention of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is primarily driven by the interaction of its non-polar structure with the C18 alkyl chains.

  • Phenyl-Hexyl: This phase provides an alternative selectivity. In addition to hydrophobic interactions from the hexyl chains, it can engage in π-π interactions with the aromatic rings of the analyte.[9] This can be particularly useful for separating analytes with similar hydrophobicity but different aromatic character, such as isomers.

Experimental Protocol: Stationary Phase Screening
  • Analyte Preparation: Prepare a 100 µg/mL solution of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole in a 50:50 mixture of acetonitrile and water.

  • HPLC System: An HPLC system with a PDA detector is used.[4]

  • Columns:

    • Column A: C18, 150 mm x 4.6 mm, 5 µm

    • Column B: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: A: Water; B: Acetonitrile.

  • Gradient: 50% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 237 nm (a common wavelength for pyrazole derivatives).[10]

  • Injection Volume: 10 µL.

Performance Data: Stationary Phase Comparison
ParameterColumn A: C18Column B: Phenyl-HexylRationale
Retention Time (min)10.211.5Increased retention on Phenyl-Hexyl suggests π-π interactions are contributing.
Tailing Factor (Tf)1.11.0Both columns provide excellent peak shape.
Theoretical Plates (N)12,50014,800Higher plate count on the Phenyl-Hexyl column indicates better efficiency.
Conclusion Good general retention.Superior performance due to higher efficiency and alternative selectivity mechanism.

The Phenyl-Hexyl column was selected for further method development due to its superior efficiency and the potential for better resolution of aromatic impurities.

Comparative Analysis of Mobile Phase Organic Solvents

The organic solvent (modifier) in the mobile phase modulates analyte retention and influences selectivity.[8] We compared the two most common solvents: acetonitrile (ACN) and methanol (MeOH).

Causality Behind the Choice:

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol in reversed-phase mode. It acts primarily as a non-polar displacer.[9]

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. This can lead to different selectivity compared to ACN, especially for compounds with polar functional groups.[9] Although our analyte is largely non-polar, subtle differences in interaction can alter elution order relative to impurities.

Experimental Protocol: Mobile Phase Screening
  • Analyte & System: Same as Section 3.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B (Comparison):

    • Run 1: Acetonitrile

    • Run 2: Methanol

  • Gradient: 50% to 90% B over 15 minutes.

  • Other Parameters: Same as Section 3.

Performance Data: Organic Solvent Comparison
ParameterMobile Phase B: ACNMobile Phase B: MeOHRationale
Retention Time (min)11.512.8Analyte is retained longer with MeOH, indicating ACN is a stronger eluting solvent here.
Backpressure (psi)~1800~2200ACN's lower viscosity results in lower system pressure.
Peak Width (min)0.180.21Sharper peaks are obtained with ACN, consistent with better mass transfer.
Conclusion Superior performance due to sharper peaks and lower backpressure.Viable alternative, but less efficient under these conditions.

Acetonitrile was chosen as the organic modifier for its ability to produce sharper, more efficient peaks at a lower operating pressure.

Method Optimization & Validation

With the column and mobile phase selected, the method was optimized and validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][11] Validation is a regulatory requirement that demonstrates an analytical method is accurate, precise, and reliable.[3][12]

HPLC_Parameters_Influence cluster_input Input Parameters cluster_output Performance Metrics Stationary_Phase Stationary Phase Retention Retention Time Stationary_Phase->Retention Resolution Resolution Stationary_Phase->Resolution Mobile_Phase Mobile Phase Mobile_Phase->Retention Mobile_Phase->Resolution Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Temperature Temperature Temperature->Retention Temperature->Resolution Flow_Rate Flow Rate Flow_Rate->Retention Flow_Rate->Peak_Shape Sensitivity Sensitivity Resolution->Sensitivity

Caption: Inter-relationships of key HPLC parameters.

Final Optimized and Validated Method
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 85% B in 10 min, hold at 85% B for 2 min, return to 60% B for 3 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: PDA at 237 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50)

Protocol: Method Validation
  • Specificity: A solution of a placebo (matrix without analyte) was injected to ensure no interfering peaks at the analyte's retention time. Forced degradation studies (acid, base, oxidation, thermal, photolytic) were also performed to demonstrate that degradants are resolved from the main peak.[5]

  • Linearity: Five concentrations were prepared across a range of 50% to 150% of the target concentration (e.g., 50, 80, 100, 120, 150 µg/mL).[13] The calibration curve of peak area versus concentration was plotted.

  • Accuracy: Accuracy was assessed by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate (for a total of 9 determinations).[2] The percent recovery was calculated.

  • Precision:

    • Repeatability (Intra-day): Six replicate preparations of the analyte at 100% concentration were analyzed on the same day.

    • Intermediate Precision: The repeatability test was repeated by a different analyst on a different day to assess variability.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The method's reliability was tested by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[13]

Validation Summary
ParameterAcceptance CriteriaResult
Specificity No interference at analyte Rt.Pass
Linearity (r²) ≥ 0.9980.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.5%
- Intermediate≤ 2.0%0.8%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability passes.Pass

Conclusion

This guide demonstrates a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. Through a comparative evaluation, a Phenyl-Hexyl stationary phase with an acetonitrile/water mobile phase was identified as providing superior chromatographic performance over a standard C18 column. The final optimized method was successfully validated according to ICH guidelines, proving its accuracy, precision, and reliability for routine analysis in a quality control or research environment. This comparative framework serves as a practical blueprint for scientists tasked with developing high-quality analytical methods for novel pyrazole derivatives.

References

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • RSC. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Scholars Research Library. (n.d.). Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. Available at: [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]

  • Dong, M. W., et al. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Al-Majnoun, F. I., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2015). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Kumar, A. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Anyanwu, B. C., et al. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. AJOL.info. Available at: [Link]

  • Urbonavičiūtė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

Sources

A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities. ¹H NMR spectroscopy is a primary and indispensable tool for confirming the molecular structure of these compounds.[1][2] This guide will dissect the predicted ¹H NMR spectrum of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, providing a detailed rationale for the assignment of each signal, supported by experimental data from analogous structures.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole in deuterated chloroform (CDCl₃) is summarized in Table 1. These predictions are derived from established principles of NMR spectroscopy, considering the electronic environments of the protons as influenced by the pyrazole and substituted phenyl rings.[3]

Table 1: Predicted ¹H NMR Spectral Data for 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.7 - 7.9Singlet1HH-5 (pyrazole ring)
2~7.5 - 7.7Singlet1HH-3 (pyrazole ring)
3~7.2 - 7.4Multiplet4HAromatic (phenyl ring)
4~3.9Singlet3HN-CH₃ (pyrazole ring)
5~2.4Singlet3HAr-CH₃ (phenyl ring)

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality ¹H NMR data for compounds such as 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, the following detailed experimental protocol is recommended.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the high-purity solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0.00 ppm.[2]

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

    • Typical acquisition parameters include:

      • Number of scans: 16-32 (to achieve a good signal-to-noise ratio)

      • Spectral width: 0-15 ppm

      • Pulse width: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak.[4][5]

    • Integrate the signals to determine the relative number of protons corresponding to each peak.[1][6]

Molecular Structure and Proton Assignments

The structure of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole with the predicted proton assignments is illustrated below.

Caption: Molecular structure of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole with proton numbering.

Detailed Spectral Interpretation

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shift, integration, and multiplicity of each signal.[7][8]

  • Pyrazole Ring Protons (H-3 and H-5): In 1-methylpyrazole, the H-3 and H-5 protons appear at approximately 7.55 ppm and 7.33 ppm, respectively.[9] In the target molecule, the phenyl group at the 4-position will exert an electronic influence. The H-3 and H-5 protons are expected to be in the aromatic region, likely appearing as sharp singlets due to the absence of adjacent protons for coupling. The predicted downfield shifts to ~7.5-7.7 ppm for H-3 and ~7.7-7.9 ppm for H-5 are consistent with the deshielding effect of the aromatic system.

  • Phenyl Ring Protons: The four protons on the 1,3-disubstituted benzene ring will exhibit a complex multiplet in the aromatic region, predicted to be between 7.2 and 7.4 ppm.[10][11] The exact splitting pattern will depend on the coupling constants between the non-equivalent protons. The integration of this multiplet should correspond to four protons.

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen of the pyrazole ring are expected to appear as a sharp singlet. In 1-methylpyrazole, this signal is observed at approximately 3.88 ppm.[9] A similar chemical shift of around 3.9 ppm is predicted for the target molecule.

  • Aryl-Methyl Protons: The methyl group attached to the phenyl ring is predicted to resonate as a singlet at approximately 2.4 ppm. This is consistent with the chemical shift of the methyl protons in toluene, which is around 2.36 ppm.[5][12]

Comparative Analysis with Structurally Related Compounds

A comparative analysis with known spectra of related compounds provides a strong basis for the interpretation of the predicted spectrum.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole and Related Compounds

Proton1-Methyl-4-(3-methylphenyl)-1H-pyrazole (Predicted)1-Methylpyrazole[9]Toluene[5][12]4-Phenyl-1H-pyrazole
Pyrazole H-3 ~7.5 - 7.7~7.55-~7.5 - 8.0[13]
Pyrazole H-5 ~7.7 - 7.9~7.33-~7.5 - 8.0[13]
Phenyl Protons ~7.2 - 7.4-~7.17-7.25~7.2 - 7.8[13]
N-CH₃ ~3.9~3.88--
Ar-CH₃ ~2.4-~2.36-

This comparison highlights the expected chemical shift regions for the different types of protons in the target molecule. The presence of the phenyl group at the 4-position of the pyrazole ring is expected to have a noticeable effect on the chemical shifts of the pyrazole protons compared to unsubstituted 1-methylpyrazole.

Workflow for Spectral Interpretation

The logical workflow for interpreting the ¹H NMR spectrum of a novel compound like 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is outlined below.

Caption: A stepwise workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the ¹H NMR spectrum of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. By leveraging established NMR principles and comparing with structurally related molecules, a detailed assignment of the proton signals is proposed. The provided experimental protocol and interpretation workflow serve as a valuable resource for researchers in the synthesis and characterization of novel pyrazole derivatives. The actual experimental verification of this spectrum will be the ultimate confirmation of the structural assignments presented herein.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Schaefer, T., & Sebastian, R. (1989). ¹H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 67(7), 1148-1153. [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Retrieved from [Link]

  • AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Reusch, W. (n.d.). ¹H NMR Spectroscopy. Michigan State University. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • Thummar, R. P., et al. (2017). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • JoVE. (2023, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594–2601. [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Brugel, W. (1979). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Heyden. [Link]

  • Chemistry LibreTexts. (2021, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Al-Jibouri, M. N. (2017). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Huang, J.-P., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635-637. [Link]

  • Bîcu, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 76. [Link]

  • PubChem. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 1-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Phenylpyrazole. National Center for Biotechnology Information. [Link]

  • ATB. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. [Link]

  • Abraham, R. J., et al. (2004). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 16(5), 16-21. [Link]

  • NMRDB. (n.d.). Predict ¹H proton NMR spectra. [Link]

Sources

Validating purity of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the robust validation of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole purity, comparing Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical methodologies.

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-Methyl-4-(3-methylphenyl)-1H-pyrazole, a heterocyclic molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount.[1] Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[2] Regulatory bodies, therefore, mandate stringent purity thresholds and require comprehensive characterization of any impurity present at levels above 0.05-0.1%.[2]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven protocol for validating the purity of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, compare the performance of LC-MS against other common analytical techniques, and present a self-validating experimental workflow designed for trustworthiness and regulatory compliance.

LC-MS: The Gold Standard for Purity and Impurity Profiling

LC-MS has emerged as the definitive technique for pharmaceutical analysis due to its unique combination of high-resolution separation and highly sensitive, specific detection.[3] The liquid chromatography (LC) component separates the target molecule from impurities based on their physicochemical properties (e.g., polarity), while the mass spectrometry (MS) detector provides two critical dimensions of information: molecular weight and structural data through fragmentation.[3][4] This "hyphenated" approach allows us to not only quantify the purity of the target compound but also to detect and often tentatively identify unknown impurities in the same analytical run.[5]

For 1-Methyl-4-(3-methylphenyl)-1H-pyrazole (Molecular Formula: C₁₁H₁₂N₂, Calculated Monoisotopic Mass: 172.1000 Da), LC-MS offers unparalleled advantages. Potential impurities in its synthesis, such as regioisomers, unreacted starting materials, or byproducts from side reactions, may have similar UV-Vis absorbance profiles to the main compound, making them difficult to resolve or even detect by traditional HPLC-UV methods. LC-MS circumvents this limitation by differentiating compounds based on their mass-to-charge ratio (m/z), providing a more accurate purity assessment.[6]

Comparative Analysis of Purity Validation Techniques

While LC-MS is a powerful tool, a comprehensive understanding of its performance requires comparison with other available analytical methods. Each technique offers distinct advantages and limitations.

FeatureLC-MS HPLC-UV GC-MS NMR Spectroscopy
Sensitivity Very High (pg-fg levels)Moderate (ng-µg levels)High (pg-ng levels)Low (µg-mg levels)
Selectivity Very High (based on m/z)Moderate (co-elution is a risk)High (for volatile compounds)High (for structural isomers)
Structural Info High (MW & Fragmentation)Very Low (none)High (MW & Fragmentation)Very High (definitive structure)
Quantification Excellent (with standards)Excellent (industry standard)Good (with standards)Good (qNMR) but less common
Applicability Broad (non-volatile, polar)Broad (requires chromophore)Limited to volatile compoundsBroad (requires sufficient sample)
Throughput HighHighModerateLow

Key Insights from the Comparison:

  • HPLC-UV: Remains a workhorse for routine quality control and quantification due to its robustness and cost-effectiveness. However, its reliance on a UV chromophore and potential for co-eluting impurities make it less reliable for comprehensive purity profiling without a secondary detection method.

  • GC-MS: Is an excellent choice for volatile and thermally stable compounds. While our target analyte may be amenable to this technique, LC-MS is generally more versatile for the broader range of potential non-volatile impurities found in pharmaceutical synthesis.[7]

  • NMR Spectroscopy: Is unparalleled for definitive structural elucidation of both the API and its impurities.[8] However, its lower sensitivity means it is typically used to characterize impurities after they have been detected and isolated, rather than for initial purity screening. It serves as a crucial complementary technique to LC-MS.

Ultimately, LC-MS provides the optimal balance of sensitivity, selectivity, and structural information required for a thorough and trustworthy purity validation during drug development.[3]

Experimental Workflow & Protocol

A robust analytical method is a self-validating one. The following workflow is designed to ensure data integrity and compliance with international regulatory standards, such as the ICH M10 guideline on bioanalytical method validation.[9][10]

Logical Workflow for Purity Validation

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing & Validation prep Sample & Standard Preparation system_suitability System Suitability Test prep->system_suitability Inject Blank & Standards lc_separation LC Separation (C18 Column, Gradient Elution) system_suitability->lc_separation System Passes ms_detection MS Detection (Full Scan & MS/MS) lc_separation->ms_detection Eluent Transfer tic_review Review Total Ion Chromatogram (TIC) peak_integration Integrate API & Impurity Peaks tic_review->peak_integration purity_calc Calculate % Purity (Area Percent) peak_integration->purity_calc impurity_id Impurity Identification (Mass & Fragmentation) peak_integration->impurity_id

Caption: High-level workflow for LC-MS purity analysis.

Detailed Step-by-Step LC-MS Protocol

This protocol is a robust starting point for the analysis of 1-Methyl-4-(3-methylphenyl)-1H-pyrazole. Method optimization is recommended for specific impurity profiles.

1. Materials and Reagents:

  • Analyte: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole reference standard (>99.5% purity).

  • Solvents: LC-MS grade acetonitrile (ACN) and water.[11]

  • Additive: Formic acid (FA), LC-MS grade.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ACN in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with 50:50 ACN/water.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample and dissolve in 50 mL of 50:50 ACN/water. This higher concentration is necessary to detect impurities at the 0.1% level.[12]

3. LC-MS Instrument Parameters:

LC Parameter Setting Rationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reverse-phase chemistry provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation for positive mode ESI and improves peak shape.[13]
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol. 2 µLSmall volume to prevent peak overload from the main compound.
MS Parameter Setting Rationale
Ionization Mode ESI PositiveThe pyrazole nitrogens are basic and will readily accept a proton to form [M+H]⁺.[14]
Scan Range m/z 100 - 1000Covers the expected mass of the API (173.1 for [M+H]⁺) and potential dimers or larger impurities.
Capillary Voltage 3.0 kVOptimized for stable spray and efficient ionization.
Data Acquisition Full Scan & Data-Dependent MS/MSFull scan detects all ions; MS/MS is triggered on detected peaks to obtain fragmentation for structural clues.[4]

4. Method Validation (per ICH Q2(R1) Guidelines): [15]

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The method must demonstrate that it can resolve the main peak from any impurities. Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed to generate potential degradants and prove the method is stability-indicating.[8]

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1-50 µg/mL). Plot peak area vs. concentration; the correlation coefficient (r²) should be >0.99.

  • Accuracy & Precision: Analyze replicate preparations of the sample at 100% of the target concentration. Accuracy is reported as % recovery, and precision as the relative standard deviation (%RSD), which should typically be ≤2%.[15]

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy. This is critical for quantifying impurities at low levels.

Data Interpretation and Impurity Identification

Interpreting LC-MS data is a systematic process. The goal is to confirm the identity of the main peak and propose structures for any detected impurities.

Decision Tree for Impurity Identification

cluster_characterization Impurity Characterization start Analyze TIC & UV Chromatograms main_peak Locate Main API Peak (RT & m/z = 173.1) start->main_peak other_peaks Are other peaks >0.1% Area? main_peak->other_peaks pass Purity Confirmed Report Area % other_peaks->pass No fail Characterize Impurities other_peaks->fail Yes mass_data Extract Mass Spectrum (Accurate Mass) fail->mass_data formula Generate Elemental Formula (from accurate mass & isotopes) mass_data->formula msms Analyze MS/MS Fragmentation Pattern formula->msms propose Propose Structure (Compare to known side-reactions) msms->propose

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Methyl-4-(3-methylphenyl)-1H-pyrazole

Executive Safety Directive: The "Novel Entity" Protocol

As a Senior Application Scientist, I must preface this guide with a critical toxicological reality: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole is a specialized heterocyclic intermediate. Unlike commodity chemicals (e.g., Acetone), it likely lacks a comprehensive toxicological monograph (LD50, carcinogenicity, or reproductive toxicity data).

Therefore, you must not rely solely on the absence of specific hazard warnings. You must operate under the Precautionary Principle , assuming the compound possesses the "worst-case" hazards of its structural analogs (e.g., 1-Methyl-1H-pyrazole and 3-Methyl-1H-pyrazole), which include skin corrosion, severe eye damage, and potential reproductive toxicity [1, 12].

This guide utilizes a Control Banding approach, assigning this compound to Band 4 (High Potency/Unknown Toxicity) until specific data proves otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the chemical behavior. Pyrazoles are nitrogen-containing heterocycles that often exhibit biological activity (kinase inhibition) and can act as skin sensitizers.

Hazard Class (Inferred from Analogs)Risk DescriptionCausality & Mechanism
Skin Corrosion/Irritation High RiskPyrazoles are organic bases. Upon contact with skin moisture, they can raise local pH, causing alkali-like burns or severe dermatitis [11, 12].
Ocular Damage Critical RiskIrreversible corneal damage is possible due to the basicity and lipophilicity of the phenyl-substituted pyrazole core [12].
Pharmacological Activity Unknown/HighThe 4-(3-methylphenyl) substitution pattern is a common pharmacophore in drug discovery. Absorption may trigger unintended biological signaling [10].
Physical State Solid or Viscous OilLikely a solid at RT, but may exist as a supercooled liquid. Dust generation is the primary inhalation vector [17].

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling quantities >10 mg.

Table 1: PPE Specifications by Operational Task
Body ZonePPE RequirementTechnical Justification
Hand Protection (Primary) Disposable Nitrile (min 5 mil) Standard protection against incidental splash. Nitrile provides good resistance to organic bases.
Hand Protection (Secondary) Laminate (Silver Shield/4H) REQUIRED for spills or solution-phase synthesis. Pyrazoles can permeate nitrile rapidly in organic solvents (e.g., DCM, DMSO) [18, 22].
Respiratory Fume Hood (Primary) Engineering controls are superior to PPE. Velocity face: 80–100 fpm.
Respiratory (Backup) P100 / N99 Respirator If weighing powder outside a hood (discouraged) or during spill cleanup. N95 is insufficient for potent bioactive dusts.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the risk of corrosive liquid splash or airborne dust entering the tear duct.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids and hold toxic dust against the skin. Impervious Tyvek prevents dermal absorption.

Visualization: Risk Assessment Logic

The following decision tree illustrates the logic you must apply before opening the container. This is a self-validating system: if you cannot answer "Yes" to the engineering controls, you do not proceed.

RiskAssessment Start START: Handling 1-Methyl-4-(3-methylphenyl)-1H-pyrazole StateCheck Check Physical State Start->StateCheck IsSolid Solid / Powder? StateCheck->IsSolid IsLiquid Liquid / Solution? StateCheck->IsLiquid SolidRisk RISK: Airborne Dust & Inhalation IsSolid->SolidRisk Dust Hazard LiquidRisk RISK: Splash & Rapid Permeation IsLiquid->LiquidRisk Dermal Hazard ControlSolid REQ: Weighing Enclosure + P100 Mask SolidRisk->ControlSolid ControlLiquid REQ: Fume Hood + Double Glove (Nitrile/Laminate) LiquidRisk->ControlLiquid Proceed PROCEED WITH SYNTHESIS ControlSolid->Proceed ControlLiquid->Proceed

Figure 1: Pre-operational risk assessment logic flow for determining PPE requirements based on physical state.

Operational Protocol: Step-by-Step

Phase A: Gowning (Donning)

Causality: Improper donning traps contaminants inside the PPE.

  • Inspection: Check nitrile gloves for pinholes (air inflation test).

  • Inner Layer: Don first pair of nitrile gloves (tucked under lab coat cuffs).

  • Body Defense: Don Tyvek lab coat. Ensure the neck is fully closed to protect the jugular notch (rapid absorption site).

  • Outer Layer: Don second pair of gloves (tucked over lab coat cuffs). If handling solvents like Dichloromethane, use Silver Shield laminate gloves as the inner layer [18].

  • Eye Defense: Don vented splash goggles. Adjust strap for a tight seal against the temples.

Phase B: Handling & Synthesis
  • The "Clean/Dirty" Rule: Designate your fume hood as the "Dirty Zone." Your notebook and pen remain in the "Clean Zone." Never cross-contaminate.

  • Weighing: If the compound is solid, use a static-free spatula. If static is present, use an ionizing fan to prevent dust dispersal.

  • Solubilization: When dissolving the pyrazole, add solvent slowly. Exothermic protonation can occur if the solvent is acidic, causing splashing.

Phase C: De-Gowning (Doffing)

Causality: Most exposure occurs during removal of contaminated PPE.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Goggles: Remove by the strap only. Do not touch the front lens. Wipe with ethanol before storage.

  • Coat: Remove Tyvek coat, rolling it inside-out to trap any dust.

  • Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk) [15].

Visualization: The "Beak Method" Workflow

This diagram details the critical glove removal logic to prevent skin contact with the pyrazole intermediate.

Doffing Step1 1. Pinch Outer Surface (Wrist Area) Step2 2. Peel Downward (Inside-Out) Step1->Step2 Step3 3. Ball Glove in Gloved Hand Step2->Step3 Step4 4. Slide Finger Under Remaining Glove Step3->Step4 Step5 5. Peel Second Glove Over First Step4->Step5 Disposal Disposal: Solid Haz Waste Step5->Disposal

Figure 2: The "Beak Method" for safe glove removal to prevent dermal contact with contaminated exterior surfaces.

Emergency Response & Disposal

  • Skin Contact: Immediately flush with water for 15 minutes.[1][2][3][4] Do not use organic solvents (ethanol/DMSO) to wash skin; this will drive the lipophilic pyrazole deeper into the dermis [11].

  • Eye Contact: Flush for 15 minutes holding eyelids open.[2][3] Seek ophthalmologist evaluation immediately—alkaline-like burns can be delayed.

  • Disposal:

    • Solid Waste: Contaminated gloves/Tyvek go into "Solid Hazardous Waste (Toxic)."

    • Liquid Waste: Segregate into "Organic Basic Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) as pyrazoles can form unstable energetic salts or N-nitroso compounds.

References

  • National Institutes of Health (NIH). (2025).[2][3][4][5][6][7] 1H-Pyrazole, 1-methyl- Safety and Hazards. PubChem.[6] [Link]

  • Occupational Safety and Health Administration (OSHA).[8] (2023).[1][9] Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Southern California (USC). (2025).[2][3][4][5][6][7] Personal Protective Equipment (PPE) Selection Guide. [Link]

  • Occupational Safety and Health Administration (OSHA).[8] (2022).[6][10] Personal Protective Equipment Standard (29 CFR 1910.132). [Link]]

  • National Institutes of Health (NIH). (2025).[2][3][4][5][6][7] Glove permeation of chemicals: The state of the art of current practice. [Link]

  • Thermo Fisher Scientific.[4] (2020). Safety Data Sheet: 3-Methyl-1H-pyrazole. ]">https://www.thermofisher.com[4]

  • Fisher Scientific.[4] (2010).[1] Safety Data Sheet: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Lab Manager. (2009).[11] Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Showa Gloves. (2024). Chemical Permeation Guide to Single Use Nitrile Gloves. [Link]

  • University of Alabama at Birmingham (UAB). (2020). Using PPE in the Laboratory (OHS101) Course Material. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • San Francisco State University. (2024). Hand Protection Chemical Resistance Guide. [Link]

  • Clarion Safety Systems. (2022).[6] OSHA's PPE Laboratory Standards. [Link]

  • Lab Equipment Direct. (2025).[2][3][4][5][6][7] OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • University of San Francisco (USF). (2024). Glove Guide - Chemical Compatibility. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.